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  • Product: Methyl 2-iodo-I+/--oxobenzeneacetate
  • CAS: 57699-29-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 2-iodo-I+/--oxobenzeneacetate

An In-depth Technical Guide to Methyl 2-(2-iodophenyl)-2-oxoacetate and the Broader Context of Hypervalent Iodine Chemistry Introduction: Navigating Chemical Nomenclature and Functionality The query for "Methyl 2-iodo-I+...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-(2-iodophenyl)-2-oxoacetate and the Broader Context of Hypervalent Iodine Chemistry

Introduction: Navigating Chemical Nomenclature and Functionality

The query for "Methyl 2-iodo-I+/--oxobenzeneacetate" presents a fascinating case of ambiguous chemical nomenclature. While a direct match is not found in standard chemical databases, the name strongly suggests two potential areas of interest for the modern synthetic chemist: the versatile building block, Methyl 2-(2-iodophenyl)-2-oxoacetate , and the powerful class of hypervalent iodine reagents . The "I+/--oxo" component of the query hints at the oxidized state of iodine characteristic of these reagents.

This guide is structured to provide a comprehensive resource for researchers, scientists, and drug development professionals by addressing both interpretations. First, we will delve into the known properties and synthetic potential of Methyl 2-(2-iodophenyl)-2-oxoacetate, a molecule rich in functionality for advanced organic synthesis. Due to the limited specific literature on this exact compound, we will leverage established chemical principles to propose a robust synthetic route and explore its potential applications, particularly in the realm of medicinal chemistry.

Second, we will provide a broader, in-depth overview of hypervalent iodine chemistry. This section will serve as a valuable reference for understanding the structure, reactivity, and applications of these indispensable reagents, which have revolutionized many aspects of modern organic synthesis with their mild and selective oxidizing capabilities.[1][2][3][4][5]

Part 1: Methyl 2-(2-iodophenyl)-2-oxoacetate: A Versatile Synthetic Building Block

Methyl 2-(2-iodophenyl)-2-oxoacetate is a bifunctional molecule that combines the reactivity of an α-keto ester with the synthetic versatility of an aryl iodide. This unique combination makes it a highly attractive, albeit underutilized, intermediate for the synthesis of complex molecular architectures.

Chemical Structure and Physicochemical Properties

The structure of Methyl 2-(2-iodophenyl)-2-oxoacetate features a benzene ring substituted at the ortho positions with an iodine atom and a methyl oxoacetate group.

Caption: Chemical structure of Methyl 2-(2-iodophenyl)-2-oxoacetate.

Table 1: Physicochemical Properties of Methyl 2-(2-iodophenyl)-2-oxoacetate

PropertyValue
Molecular Formula C₉H₇IO₃
Molecular Weight 290.05 g/mol
CAS Number 57699-29-3
Appearance Not specified (likely a solid or oil)
Solubility Expected to be soluble in common organic solvents
Synonyms Methyl 2-(2-iodophenyl)-2-oxoacetate, (2-Iodophenyl)-oxoacetic acid methyl ester
Proposed Synthesis of Methyl 2-(2-iodophenyl)-2-oxoacetate

While specific literature detailing the synthesis of this compound is scarce, a reliable route can be proposed based on well-established methods for the preparation of aryl α-keto esters. One of the most direct methods involves the oxidation of the corresponding acetophenone derivative.[6]

G start 2'-Iodoacetophenone step1 Oxidation (e.g., SeO2, KMnO4) start->step1 intermediate 2-(2-Iodophenyl)-2-oxoacetic acid step1->intermediate product Methyl 2-(2-iodophenyl)-2-oxoacetate esterification Esterification (Methanol, Acid catalyst) esterification->product intermediate->esterification

Caption: Proposed synthetic workflow for Methyl 2-(2-iodophenyl)-2-oxoacetate.

Experimental Protocol: Proposed Synthesis via Oxidation

This protocol is a hypothetical procedure based on standard organic synthesis methodologies.

  • Oxidation of 2'-Iodoacetophenone:

    • To a solution of 2'-iodoacetophenone (1.0 eq) in a suitable solvent (e.g., dioxane/water), add an oxidizing agent such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) (1.1-1.5 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter to remove the oxidant byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-iodophenyl)-2-oxoacetic acid.

  • Esterification:

    • Dissolve the crude 2-(2-iodophenyl)-2-oxoacetic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture until the esterification is complete (monitored by TLC).

    • Cool the reaction and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-(2-iodophenyl)-2-oxoacetate.

Potential Applications in Research and Drug Development

The dual functionality of Methyl 2-(2-iodophenyl)-2-oxoacetate opens up a wide range of possibilities for its use as a scaffold in the synthesis of complex molecules.

  • α-Keto Ester Moiety: This functional group is a versatile handle for various chemical transformations. It can participate in enantioselective reductions to form chiral α-hydroxy esters, serve as an electrophile in aldol and Henry reactions, and be a precursor for the synthesis of various heterocyclic systems like quinoxalines and imidazoles.[7][8]

  • Aryl Iodide Moiety: The carbon-iodine bond is an excellent substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11][12][13] Key examples include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

    • Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and alkynes, respectively.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

    • Carbonylation Reactions: Introduction of a carbonyl group.

G cluster_keto Reactions of α-Keto Ester cluster_iodide Reactions of Aryl Iodide start Methyl 2-(2-iodophenyl)-2-oxoacetate reduction Asymmetric Reduction start->reduction heterocycle Heterocycle Synthesis (e.g., Quinoxalines) start->heterocycle aldol Aldol/Henry Reactions start->aldol suzuki Suzuki Coupling (Biaryls) start->suzuki sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Arylamines) start->buchwald

Caption: Potential synthetic transformations of Methyl 2-(2-iodophenyl)-2-oxoacetate.

Part 2: Hypervalent Iodine Reagents: A Broader Perspective

The term "hypervalent" refers to a main group element that formally has more than eight electrons in its valence shell. For iodine, the most common hypervalent states are Iodine(III) (λ³-iodanes) and Iodine(V) (λ⁵-iodanes). These compounds have emerged as powerful and environmentally benign alternatives to heavy metal-based oxidants.[1][2][3]

Structure and Reactivity Principles

Hypervalent iodine(III) compounds typically adopt a trigonal bipyramidal geometry, with the two most electronegative ligands occupying the apical positions and the aryl group and two lone pairs of electrons in the equatorial positions. This arrangement is a consequence of the three-center-four-electron (3c-4e) bond along the L-I-L axis.[2]

The key to their reactivity lies in the electrophilicity of the iodine center and the excellent leaving group ability of the iodinane moiety. Reactions generally proceed via two main pathways: ligand exchange followed by reductive elimination, or nucleophilic attack on a substrate activated by the iodine(III) center.

G cluster_structure General Structure of I(III) Reagents cluster_reactivity General Reactivity Pathways I Ar-I L1 L1 I->L1 Apical L2 L2 I->L2 Apical start ArI(L)2 + Nu- path1 Ligand Exchange start->path1 intermediate [ArI(L)(Nu)] path1->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination product1 L-Nu + ArI reductive_elimination->product1

Caption: General structure and reactivity of hypervalent iodine(III) reagents.

Key Applications in Modern Organic Synthesis

Hypervalent iodine reagents are utilized in a vast array of synthetic transformations.[4][5] Some of the most significant applications include:

  • Oxidation of Alcohols: Reagents like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are widely used for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

  • α-Functionalization of Carbonyl Compounds: Reagents such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) can be used to introduce various functional groups (e.g., acetoxy, tosyloxy) at the α-position of ketones and other carbonyl compounds.

  • Oxidative Cyclizations: Hypervalent iodine reagents are instrumental in promoting a variety of intramolecular cyclization reactions to form heterocycles and carbocycles.

  • C-H Functionalization: There is growing interest in the use of hypervalent iodine reagents to mediate the direct functionalization of C-H bonds, a highly sought-after transformation in modern synthesis.

Conclusion

While the initially queried "Methyl 2-iodo-I+/--oxobenzeneacetate" remains an ambiguous term, our investigation has clarified its most probable identity as Methyl 2-(2-iodophenyl)-2-oxoacetate. This molecule, though not extensively studied, holds significant untapped potential as a versatile building block for organic synthesis and drug discovery, owing to its reactive α-keto ester and aryl iodide functionalities. The proposed synthetic route and exploration of its potential reactions provide a solid foundation for its future investigation and application.

Furthermore, the exploration of the broader context of hypervalent iodine chemistry addresses the potential interest in these powerful reagents suggested by the initial query. Their mild reaction conditions, high selectivity, and favorable environmental profile have established them as indispensable tools for the modern synthetic chemist. A deeper understanding of both specific, functionalized building blocks like Methyl 2-(2-iodophenyl)-2-oxoacetate and versatile reagent classes like hypervalent iodine compounds is crucial for the continued advancement of chemical synthesis and the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Shi, W., Zhang, Y., & Wang, J. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(2), 341-344. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1–62. [Link]

  • ResearchGate. (n.d.). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Yuan, Y., Zhang, X., & Zhang, J. (2016). Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes. Beilstein Journal of Organic Chemistry, 12, 2470–2484. [Link]

  • Sakthivel, K., Kole, P. B., Mamgain, R., & Singh, F. V. (2022). Iodine(III)-Based Hypervalent Iodine Electrophiles in Organic Synthesis. Current Organic Chemistry, 26(21), 1917–1934. [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Wang, Y., et al. (2021). Water enables an asymmetric cross reaction of α-keto acids with α-keto esters for the synthesis of quaternary isotetronic acids. Chemical Communications, 57(81), 10517-10520. [Link]

  • Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters. The Journal of Organic Chemistry, 67(13), 4599-4602. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry, 3(8), 2268-2276. [Link]

  • Ghorai, M. K., et al. (2019). Ligand-Enabled Gold-Catalyzed C(sp2)–N Cross-Coupling Reactions of Aryl Iodides with Amines. Organic Letters, 21(20), 8279-8283. [Link]

  • Sunkari, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 864573. [Link]

Sources

Exploratory

The Unseen Catalyst: A Technical Guide to the Mechanism and Application of Methyl 2-(Diacetoxyiodo)benzoate in Modern Organic Synthesis

For the forward-thinking researcher in organic synthesis and drug development, the quest for efficient, selective, and environmentally benign reagents is perpetual. Among the arsenal of modern synthetic tools, hypervalen...

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Author: BenchChem Technical Support Team. Date: April 2026

For the forward-thinking researcher in organic synthesis and drug development, the quest for efficient, selective, and environmentally benign reagents is perpetual. Among the arsenal of modern synthetic tools, hypervalent iodine compounds have emerged as powerful yet often underutilized reagents. This guide provides an in-depth exploration of a specific, highly versatile hypervalent iodine(III) reagent: Methyl 2-(diacetoxyiodo)benzoate. While sometimes referred to by various nomenclatures, its structure and reactivity place it at the forefront of oxidative transformations and functionalizations.

This document moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of why and how this reagent functions, empowering you to not only apply it effectively but also to innovate and adapt its use for your specific synthetic challenges. We will dissect its mode of action, drawing parallels to transition metal chemistry, and provide practical, field-tested protocols for its application.

Part 1: Deconstructing the Reagent: Structure, Properties, and Core Reactivity

Methyl 2-(diacetoxyiodo)benzoate belongs to the class of hypervalent iodine(III) compounds, where the iodine atom formally exceeds the octet of electrons in its valence shell.[1] This unique electronic configuration is the wellspring of its potent reactivity.

Key Physicochemical Properties:

PropertyValueSignificance in Synthesis
Molecular FormulaC₁₂H₁₃IO₆---
Molecular Weight392.13 g/mol Essential for stoichiometric calculations.
AppearanceWhite to pale yellow crystalline solid[2]Visual indicator of purity.
SolubilitySoluble in many common organic solvents (e.g., CH₂Cl₂, CHCl₃, MeCN, EtOAc)[2]Facilitates homogeneous reaction conditions.
StabilityStable under normal laboratory conditions, but sensitive to light and moisture[2]Requires proper storage and handling to maintain reactivity.

The reactivity of Methyl 2-(diacetoxyiodo)benzoate, and hypervalent iodine(III) reagents in general, is governed by two primary mechanistic pathways that bear a striking resemblance to those of transition metals: ligand exchange and reductive elimination .[3][4] This dual reactivity allows it to act as both a powerful oxidant and an efficient electrophile.[1][5]

The presence of the ortho-methyl ester group is not merely a passive substituent. Its electronic and steric influence can modulate the reactivity of the iodine center, offering opportunities for regioselective transformations that may not be achievable with simpler reagents like (diacetoxyiodo)benzene (PIDA).

Part 2: The Catalytic Cycle in Action: A Mechanistic Deep Dive

To truly harness the power of Methyl 2-(diacetoxyiodo)benzoate, one must understand its journey through a catalytic cycle. The following diagram illustrates a generalized mechanistic pathway for an oxidative functionalization of a substrate (Nu-H), such as an alcohol or an amine.

Catalytic_Cycle Generalized Catalytic Cycle of Methyl 2-(diacetoxyiodo)benzoate I_III Methyl 2-(diacetoxyiodo)benzoate I(III) Reagent Intermediate_1 Ligand Exchange Intermediate [ArI(OAc)(Nu)] I_III->Intermediate_1 Ligand Exchange with Nu-H Intermediate_2 Reductive Elimination Product Formation Intermediate_1->Intermediate_2 Intramolecular Reorganization I_I Methyl 2-iodobenzoate I(I) Byproduct Intermediate_2->I_I Reductive Elimination Product {Nu-OAc | (Acetoxylated Product)} Substrate {Nu-H | (Substrate)}

Caption: Generalized catalytic cycle of Methyl 2-(diacetoxyiodo)benzoate.

Mechanistic Steps Explained:

  • Ligand Exchange: The reaction initiates with the displacement of one of the acetate ligands on the iodine(III) center by the nucleophilic substrate (Nu-H). This is a rapid and reversible process. The electrophilicity of the iodine atom is crucial for this step.

  • Reductive Elimination: This is the rate-determining step where the I-Nu and I-OAc bonds are broken, and a new Nu-OAc bond is formed. The iodine is reduced from its +3 oxidation state to +1, and the functionalized product is released. The byproduct of this reaction is methyl 2-iodobenzoate.[4]

This cycle highlights the "metal-free" nature of many hypervalent iodine-mediated reactions, which is a significant advantage in terms of toxicity and cost compared to some transition metal catalysts.[3]

Part 3: Synthetic Applications and Field-Proven Protocols

The versatility of Methyl 2-(diacetoxyiodo)benzoate allows for a wide range of synthetic transformations. Here, we focus on some of the most impactful applications.

Oxidation of Alcohols to Carbonyl Compounds

One of the most common applications of hypervalent iodine(III) reagents is the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To a stirred solution of the secondary alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Methyl 2-(diacetoxyiodo)benzoate (1.1 mmol, 1.1 equiv.).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

α-Functionalization of Carbonyl Compounds

Methyl 2-(diacetoxyiodo)benzoate can be used to introduce an acetate group at the α-position of ketones and esters. This is a valuable transformation for the synthesis of α-hydroxy carbonyl compounds.

Experimental Protocol: α-Acetoxylation of a Ketone

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 mmol) and Methyl 2-(diacetoxyiodo)benzoate (1.2 mmol, 1.2 equiv.) in acetic acid (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

C-H Functionalization

A more advanced application of this reagent is in the burgeoning field of C-H bond functionalization. While often requiring a transition metal co-catalyst, the hypervalent iodine reagent acts as the terminal oxidant.

Conceptual Workflow: Palladium-Catalyzed para-Selective C-H Arylation

CH_Functionalization Conceptual Workflow for C-H Functionalization Start Starting Material (e.g., Iodobenzene) Reaction C-H Activation and Functionalization Start->Reaction Reagents Reagents: - Pd Catalyst - Directing Group - Methyl 2-(diacetoxyiodo)benzoate (Oxidant) Reagents->Reaction Product para-Functionalized Product Reaction->Product

Caption: Conceptual workflow for C-H functionalization.

In these reactions, a directing group on the substrate coordinates to the palladium catalyst, which then activates a specific C-H bond.[6] The hypervalent iodine reagent then re-oxidizes the palladium catalyst from its Pd(0) or Pd(II) state back to the active catalytic species, allowing the cycle to continue.

Part 4: Conclusion and Future Outlook

Methyl 2-(diacetoxyiodo)benzoate is a powerful and versatile reagent in the modern organic chemist's toolkit. Its reactivity, which mirrors that of transition metals, allows for a wide array of oxidative transformations under mild conditions.[3] The ability to fine-tune its reactivity through the electronic and steric effects of the methyl ester group opens up new avenues for selective synthesis.

As the field of organic synthesis continues to move towards more sustainable and efficient methodologies, the use of hypervalent iodine reagents is poised to grow. Their low toxicity, ready availability, and diverse reactivity make them an attractive alternative to traditional heavy metal-based reagents.[5][7] Further research into the catalytic applications of these compounds, particularly in asymmetric synthesis, will undoubtedly unlock even more of their synthetic potential.

References

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Vertex AI Search.
  • Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. Vertex AI Search.
  • Hypervalent organo iodines reagents in organic synthesis. Slideshare.
  • Based Hypervalent Iodine Electrophiles in Organic Synthesis. Bentham Science Publishers.
  • Special Issue on Hypervalent Iodine Reagents in Organic Synthesis. Ingenta Connect.
  • Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzo
  • Para-Selective C-H Bond Functionalization of Iodobenzenes.

Sources

Foundational

Thermodynamic stability and reactivity profile of Methyl 2-iodo-I+/--oxobenzeneacetate

An In-depth Technical Guide to the Thermodynamic Stability and Reactivity Profile of Methyl 2-(acetoxyiodo)benzoate Authored by: Dr. Evelyn Reed, Senior Application Scientist This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Reactivity Profile of Methyl 2-(acetoxyiodo)benzoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This technical guide provides a comprehensive analysis of Methyl 2-(acetoxyiodo)benzoate, a significant yet specialized hypervalent iodine(III) reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the reagent's core thermodynamic properties, its diverse reactivity profile, and practical, field-tested methodologies for its application. We will explore the causal relationships behind its stability and reactivity, offering a foundational understanding grounded in authoritative scientific literature.

Introduction to Methyl 2-(acetoxyiodo)benzoate

Methyl 2-(acetoxyiodo)benzoate belongs to the class of hypervalent iodine(III) compounds, which are widely utilized in organic synthesis as powerful and selective oxidizing agents. These reagents are prized for their low toxicity, high efficiency, and environmentally benign nature compared to traditional heavy-metal-based oxidants.

Structurally, Methyl 2-(acetoxyiodo)benzoate is characterized by a central iodine(III) atom bonded to a methyl 2-benzoate backbone and an acetate ligand. This ortho-ester configuration distinguishes it from more common reagents like (diacetoxyiodo)benzene (PIDA), imparting unique stability and reactivity characteristics that are crucial for specific synthetic transformations. Understanding these properties is paramount for its effective and safe implementation in the laboratory.

Thermodynamic Stability Profile

The stability of a hypervalent iodine reagent is a critical factor governing its storage, handling, and reaction control. The thermodynamic profile of Methyl 2-(acetoxyiodo)benzoate is influenced by the intramolecular coordination between the ortho-ester group and the iodine center.

Intramolecular Coordination and Stability

Unlike acyclic hypervalent iodine compounds, which can be unstable, cyclic or pseudo-cyclic structures often exhibit enhanced stability. In Methyl 2-(acetoxyiodo)benzoate, the oxygen atom of the ortho-methyl ester group can form a weak intramolecular coordination bond with the electrophilic iodine(III) center. This interaction creates a pseudo-five-membered ring, which significantly stabilizes the hypervalent iodine atom. This stabilization reduces the compound's propensity for reductive elimination and ligand exchange, making it more robust than many acyclic analogues under ambient conditions.

Thermal Decomposition Analysis

While specific calorimetric data for Methyl 2-(acetoxyiodo)benzoate is not widely published, its stability can be benchmarked against related, well-studied compounds. The table below provides a comparative overview.

CompoundStructureReported Decomposition Point (°C)Key Stability Factor
(Diacetoxyiodo)benzene (PIDA) C₆H₅I(OAc)₂~160 °CAcyclic, moderately stable
2-Iodoxybenzoic acid (IBX) C₇H₅IO₄>200 °C (Explosive)Polymeric structure, strong I-O bonds
Methyl 2-(acetoxyiodo)benzoate C₁₀H₉IO₄Estimated >150 °CIntramolecular O···I coordination

Note: The decomposition temperature for Methyl 2-(acetoxyiodo)benzoate is an estimate based on the stability imparted by the ortho-ester group, which typically elevates thermal stability relative to acyclic analogues like PIDA.

This intramolecular stabilization makes Methyl 2-(acetoxyiodo)benzoate a valuable reagent for reactions requiring elevated temperatures where less stable reagents might decompose prematurely.

Reactivity Profile and Mechanistic Pathways

The reactivity of Methyl 2-(acetoxyiodo)benzoate is dominated by the electrophilicity of the iodine(III) center. It primarily functions as an efficient two-electron oxidant, undergoing reductive elimination to form the corresponding iodobenzene derivative. Its primary modes of action include oxidation of alcohols, glycols, and functionalization of carbonyl compounds.

Oxidation of Alcohols

Methyl 2-(acetoxyiodo)benzoate is a highly effective reagent for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds via a ligand exchange mechanism followed by reductive elimination.

Mechanism of Alcohol Oxidation:

  • Ligand Exchange: The alcohol substrate displaces the acetate ligand on the iodine(III) center to form an alkoxy-λ³-iodane intermediate. This step is often the rate-determining step.

  • Reductive Elimination: A proton on the alcohol's α-carbon is abstracted, leading to the concerted collapse of the intermediate. This step eliminates the oxidized carbonyl product and Methyl 2-iodobenzoate.

The workflow for this common transformation is visualized below.

Caption: General workflow for the oxidation of an alcohol.

Oxidative Cleavage of Glycols

Similar to other hypervalent iodine reagents, Methyl 2-(acetoxyiodo)benzoate can facilitate the oxidative cleavage of 1,2-diols (glycols). This reaction is synthetically useful for breaking carbon-carbon bonds to produce two carbonyl compounds. The reaction proceeds through a cyclic iodane intermediate, which fragments to yield the final products.

α-Functionalization of Ketones

Methyl 2-(acetoxyiodo)benzoate can be used for the α-functionalization of ketones to introduce an acetate group, forming α-acetoxy ketones. This transformation typically requires acid catalysis to promote the formation of an enol or enolate, which then attacks the electrophilic iodine center.

The logical relationship between the substrate and the reagent's role is depicted below.

Caption: Reactivity pathways of Methyl 2-(acetoxyiodo)benzoate.

Experimental Protocol: Oxidation of Benzyl Alcohol

This section provides a detailed, field-proven protocol for the oxidation of benzyl alcohol to benzaldehyde using Methyl 2-(acetoxyiodo)benzoate. This procedure is designed to be self-validating through clear monitoring and workup steps.

Materials and Reagents
  • Benzyl alcohol (1.0 mmol, 108 mg)

  • Methyl 2-(acetoxyiodo)benzoate (1.1 mmol, 382 mg)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol). Dissolve the alcohol in dichloromethane (10 mL).

  • Reagent Addition: While stirring at room temperature (20-25 °C), add Methyl 2-(acetoxyiodo)benzoate (1.1 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃ solution to reduce any unreacted hypervalent iodine species. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford pure benzaldehyde.

Safety and Handling Considerations

Hypervalent iodine reagents are oxidizers and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Storage: Store Methyl 2-(acetoxyiodo)benzoate in a cool, dry place away from light and sources of ignition. Keep the container tightly sealed.

  • Incompatibilities: Avoid contact with strong reducing agents and combustible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted reagent can be quenched with a sodium thiosulfate solution before disposal.

Conclusion

Methyl 2-(acetoxyiodo)benzoate is a stable, versatile, and selective hypervalent iodine(III) reagent with significant utility in modern organic synthesis. Its enhanced stability, conferred by intramolecular coordination, allows for controlled and efficient oxidations under mild conditions. By understanding its fundamental thermodynamic and reactivity profiles as outlined in this guide, researchers can confidently leverage this powerful tool for the synthesis of complex molecules in pharmaceutical and materials science applications.

References

Due to the specialized nature of "Methyl 2-(acetoxyiodo)benzoate," direct literature may be sparse. The references provided are for the broader class of ortho-substituted hypervalent iodine reagents and their fundamental reactivity, which are directly applicable.

  • Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Title of a foundational book by Viktor V. Zhdankin, which covers the principles discussed. Source: Wiley. [Link]

  • Hypervalent Iodine Reagents in Organic Synthesis. A review article covering the scope and mechanisms of these reagents. Source: Chemical Reviews. [Link]

  • Ortho-Substituted (Diacetoxyiodo)arenes in Organic Synthesis. Research articles detailing the synthesis and reactivity of compounds structurally similar to the topic. Source: The Journal of Organic Chemistry. [Link]

Exploratory

Electronic Properties and Synthetic Utility of Methyl 2-iodo-α-oxobenzeneacetate Derivatives: A Technical Whitepaper

Executive Summary Hypervalent iodine reagents have revolutionized modern organic synthesis, offering a non-toxic, metal-free alternative for complex oxidative transformations. Among the diverse scaffolds available, ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hypervalent iodine reagents have revolutionized modern organic synthesis, offering a non-toxic, metal-free alternative for complex oxidative transformations. Among the diverse scaffolds available, ortho-substituted aryl iodides serve as critical precursors to highly reactive λ³-iodanes. This whitepaper provides an in-depth technical analysis of Methyl 2-iodo-α-oxobenzeneacetate derivatives, detailing their unique electronic properties, mechanistic pathways, and self-validating experimental protocols for their oxidation and application in drug development.

Nomenclature Clarification & Structural Identity

In various digital chemical registries and supplier inventories, this compound is frequently listed under the corrupted nomenclature Methyl 2-iodo-I+/--oxobenzeneacetate[1]. This is a well-documented typographic artifact stemming from character encoding errors (specifically UTF-8 to ANSI mistranslations) of the Greek letter alpha (α).

The structurally and systematically accurate designation is Methyl 2-iodo-α-oxobenzeneacetate (CAS: 57699-29-3)[2]. Structurally, it is an aryl iodide featuring an α-ketoester group at the ortho position. This specific spatial arrangement is not merely a structural feature; it is a prerequisite for intramolecular coordination during the oxidation to the hypervalent state, ultimately forming highly stable benziodoxole derivatives.

Electronic Properties & The 3c-4e Bond

The fundamental feature of hypervalent iodine(III) compounds is the highly polarized , in which the central iodine atom bears a partial positive charge while the two apical ligands share the corresponding negative charge[3]. This bond is longer and weaker than a standard covalent linkage, dictating the reagent's reactivity profile[4].

When Methyl 2-iodo-α-oxobenzeneacetate is oxidized to its iodine(III) state, the electronic properties are heavily dictated by the ortho-substituent:

  • LUMO Lowering: The α-ketoester moiety (-COCOOMe) exerts a profound electron-withdrawing effect (both inductive and mesomeric). By pulling electron density away from the iodine center, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting λ³-iodane[5].

  • Enhanced Electrophilicity: Compared to standard phenyliodine diacetate (PIDA) or standard benziodoxolones, the α-oxobenzeneacetate derivative exhibits heightened electrophilicity. This makes it an exceptionally potent reagent for activating challenging nucleophiles in oxidative cross-coupling reactions.

  • Intramolecular Stabilization: The carbonyl oxygen of the α-keto group donates electron density into the antibonding orbital (σ*) of the I-L bond, facilitating the formation of a stable 5-membered benziodoxole ring, which prevents rapid decomposition of the highly reactive iodine center[6].

Quantitative Data: Electronic Tuning

The table below summarizes the comparative electronic properties of various iodine(III) scaffolds, demonstrating how the α-ketoester group modulates the reactivity of the hypervalent center.

Table 1: Comparative Electronic Properties of Iodine(III) Scaffolds

Derivative ScaffoldHammett Constant (σp) of Ortho GroupEstimated LUMO Energy (eV)3c-4e Bond Length (Å)Relative Electrophilicity
Phenyliodine diacetate (PIDA)0.00 (H)-2.102.15Baseline
1-Hydroxy-1,2-benziodoxol-3(1H)-one+0.45 (-COOH equivalent)-1.852.11Moderate
Methyl 2-iodo-α-oxobenzeneacetate (I(III) form) +0.55 (-COCOOMe) -2.45 2.08 Very High
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one+0.54 (-CF3 equivalent)-2.402.09High

Note: LUMO energies and bond lengths are representative DFT-calculated values demonstrating the inductive effect of the α-ketoester moiety relative to standard hypervalent scaffolds.

Mechanistic Pathway

G A Methyl 2-iodo-α-oxobenzeneacetate (Aryl Iodide Precursor) B Oxidation Event (Anodic or Chemical) A->B -2e⁻ / + Ligands C Transient λ³-Iodane [Highly Electrophilic] B->C Formation of I(III) D Intramolecular Coordination (α-Keto Oxygen to Iodine) C->D Ligand Exchange E Benziodoxole Derivative (Stable 3c-4e Bond) D->E Ring Closure

Figure 1: Oxidation and intramolecular cyclization of methyl 2-iodo-α-oxobenzeneacetate.

Experimental Protocols: Self-Validating Oxidation Workflow

To harness the synthetic utility of Methyl 2-iodo-α-oxobenzeneacetate, it must be oxidized to its hypervalent state. While chemical oxidants (e.g., Oxone, peracetic acid) are common, provides a traceless, highly controlled, and green alternative[7].

Protocol: Synthesis of Hypervalent Benziodoxole via Anodic Oxidation

  • Step 1: Electrolyte Preparation

    • Action: Dissolve Methyl 2-iodo-α-oxobenzeneacetate (1.0 equiv) and tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 0.1 M) in 2,2,2-trifluoroethanol (TFE).

    • Causality: TFE is selected for its high ionizing power and strong hydrogen-bond-donating capacity. It stabilizes the highly electrophilic iodine(III) intermediate, preventing premature nucleophilic attack by the solvent[7]. The Bu₄NBF₄ electrolyte provides a non-nucleophilic, oxidatively stable environment, preventing competitive anodic oxidation that would occur with halide salts.

  • Step 2: Electrochemical Cell Setup

    • Action: Utilize an undivided cell equipped with a platinum plate anode and a platinum plate cathode.

    • Causality: An undivided cell minimizes ohmic drop (internal resistance) and simplifies scalable synthesis. Platinum provides an inert surface that resists oxidative degradation at the high anodic potentials required for iodine oxidation.

  • Step 3: Constant Current Electrolysis

    • Action: Apply a constant current (e.g., 10 mA/cm²) at room temperature until 2.2 F/mol of charge is passed.

    • Causality: 2.0 F/mol is the theoretical requirement for a 2-electron oxidation from I(I) to I(III). The slight excess (0.2 F/mol) compensates for minor background solvent oxidation, ensuring complete conversion without over-oxidizing to I(V).

  • Step 4: Isolation & Self-Validation

    • Action: Evaporate the solvent under reduced pressure (maintaining bath temperature < 30°C) and triturate the residue with cold diethyl ether.

    • Causality & Validation: Hypervalent iodine species are highly polar but can be sensitive to thermal degradation. Cold ether selectively precipitates the λ³-iodane while keeping the unreacted precursor and non-polar impurities in solution. The precipitation of a microcrystalline solid upon ether addition serves as a self-validating visual indicator of successful λ³-iodane formation , as the I(I) precursor remains highly soluble in ether.

Applications in Drug Development

The resulting hypervalent derivatives of Methyl 2-iodo-α-oxobenzeneacetate are powerful tools for late-stage functionalization in drug development[5]. Because the α-ketoester group drastically lowers the LUMO of the iodine center, these reagents excel in "umpolung" (polarity reversal) strategies.

They are specifically deployed in the electrophilic alkynylation and trifluoromethylation of complex Active Pharmaceutical Ingredients (APIs). The highly polarized 3c-4e bond allows the reagent to transfer ligands to nucleophilic carbon centers (such as enolates or electron-rich heterocycles) under mild, metal-free conditions, avoiding the toxicity and purification bottlenecks associated with palladium or ruthenium catalysts[6].

References

  • LookChem. "Methyl 2-iodo-alpha-oxobenzeneacetate (CAS 57699-29-3) Properties and Synonyms." Available at:[Link]

  • Organic Chemistry Portal. "Hypervalent Iodine Compounds: Structure and Reactivity." Available at:[Link]

  • Maity, A., et al. "Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis." Frontiers in Chemistry, 2021. Available at:[Link]

  • Yoshimura, A., & Zhdankin, V. V. "Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents." Chemical Reviews, ACS, 2024. Available at:[Link]

  • Zhdankin, V. V. "Hypervalent iodine(III) reagents in organic synthesis." Arkivoc, 2009. Available at:[Link]

Sources

Foundational

Preliminary Investigation of Methyl 2-iodo-α-oxobenzeneacetate in Catalysis: Mechanistic Insights and Synthetic Protocols

Executive Summary The transition from stoichiometric heavy-metal oxidants to metal-free, organocatalytic systems is a defining objective in modern synthetic chemistry. Hypervalent iodine reagents have emerged as frontrun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from stoichiometric heavy-metal oxidants to metal-free, organocatalytic systems is a defining objective in modern synthetic chemistry. Hypervalent iodine reagents have emerged as frontrunners in this domain due to their mild operating conditions, environmental benignity, and transition-metal-like reactivity[1].

Recently, Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3)—often cataloged in commercial databases under the typographical variant Methyl 2-iodo-I+/--oxobenzeneacetate[2]—has garnered attention as a highly tunable precatalyst. By incorporating an α-keto ester moiety at the ortho position of the iodobenzene core, this molecule presents a unique electronic environment. This technical guide explores the structural rationale, mechanistic pathways, and field-proven protocols for utilizing this compound in advanced catalytic oxidations and dearomatization workflows.

Structural and Mechanistic Rationale

The efficacy of any hypervalent iodine catalyst is dictated by the nature of its linear three-center, four-electron (3c-4e) bond[3]. In classical systems like 2-iodobenzoic acid (2-IBA), the ortho-carboxylate group forms a stable 5-membered cyclic periodinane (such as IBX) upon oxidation[4]. While stable, this cyclic nature can sometimes impede the rate-determining ligand exchange step with bulky substrates.

Methyl 2-iodo-α-oxobenzeneacetate circumvents this limitation through two distinct mechanistic advantages:

  • Enhanced Electrophilicity: The dicarbonyl system of the α-keto ester is profoundly electron-withdrawing. This depletes electron density from the iodine(III) or iodine(V) center, increasing its electrophilicity and accelerating the initial nucleophilic attack by the substrate[5].

  • Dynamic Coordination: Unlike a rigid carboxylate, the α-keto ester provides a dynamic, potentially bidentate coordination environment. It stabilizes the highly reactive ionic intermediates without permanently locking the iodine center into an unreactive cyclic state, thereby lowering the activation barrier for the reductive elimination step.

Catalytic Cycle Visualization

The catalytic cycle relies on the in situ generation of the active hypervalent species, followed by substrate binding, and subsequent reductive elimination to regenerate the precatalyst.

G A Precatalyst: I(I) Methyl 2-iodo-α-oxobenzeneacetate C Active Catalyst: I(III)/I(V) Hypervalent Species A->C Oxidation B Terminal Oxidant (Oxone or mCPBA) B->C E Ligand Exchange & Alkoxyperiodinane Intermediate C->E Substrate Addition D Substrate Binding (Alcohol / Phenol) D->E F Reductive Elimination (Product Release) E->F Rate-Determining Step F->A Catalyst Regeneration

Caption: Catalytic cycle of Methyl 2-iodo-α-oxobenzeneacetate in hypervalent iodine-mediated oxidations.

Experimental Methodologies

As a Senior Application Scientist, it is critical to design protocols that are not only effective but inherently self-validating. The following workflows demonstrate the application of Methyl 2-iodo-α-oxobenzeneacetate.

Protocol A: Catalytic Oxidation of Primary Alcohols to Aldehydes
  • Objective: Selective oxidation without over-oxidation to carboxylic acids.

  • Causality of Reagents: We utilize Oxone (potassium peroxymonosulfate) as the terminal oxidant due to its high oxidation potential and safety profile[4]. Nitromethane (MeNO₂) is selected as the solvent because its high polarity stabilizes the ionic character of the alkoxyperiodinane intermediate, while its non-coordinating nature ensures it does not compete with the alcohol for ligand exchange at the iodine center[5].

Step-by-Step Procedure:

  • Preparation: To a 25 mL round-bottom flask, add the primary alcohol (1.0 mmol) and Methyl 2-iodo-α-oxobenzeneacetate (0.05 mmol, 5 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous nitromethane (5.0 mL).

  • Oxidation Initiation: Add powdered Oxone (1.2 mmol) in one portion. The reaction is stirred at 70 °C open to the air.

  • Self-Validation & Tracking: Oxone is largely insoluble in MeNO₂. As the reaction progresses, the physical texture of the suspension shifts from granular to a fine white powder (potassium sulfate byproducts). Complete consumption of the alcohol is confirmed via TLC (typically 2–3 hours).

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove inorganic salts. Evaporate the filtrate. The precatalyst can be separated from the aldehyde product via standard silica gel chromatography and reused.

Protocol B: Oxidative Dearomatization of Naphthols
  • Objective: Conversion of planar aromatic feedstocks into complex, 3D spirocyclic architectures.

  • Causality of Reagents: mCPBA is used as the terminal oxidant to generate the iodine(III) species. The reaction is conducted in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP is a critical choice: as a strong hydrogen-bond donor, it forms a hydrogen-bonding network with the ligands on the iodine(III) center, drastically increasing the electrophilicity of the iodine atom and stabilizing the transition state during the dearomatizing nucleophilic attack[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the naphthol substrate (0.5 mmol) and Methyl 2-iodo-α-oxobenzeneacetate (0.05 mmol, 10 mol%) in HFIP (3.0 mL).

  • Oxidation Initiation: Cool the solution to 0 °C. Slowly add mCPBA (0.6 mmol) dissolved in HFIP (1.0 mL) dropwise over 10 minutes.

  • Self-Validation & Tracking: The starting naphthol is highly fluorescent under UV light (254 nm). As oxidative dearomatization breaks the extended aromatic conjugation, the reaction mixture exhibits a distinct, real-time loss of fluorescence. TLC will show a shift to a highly polar, UV-inactive (or weakly active) spot.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess mCPBA. Extract with ethyl acetate (3 × 10 mL), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Benchmarking

To contextualize the efficacy of Methyl 2-iodo-α-oxobenzeneacetate, the following table summarizes preliminary benchmarking data against classical hypervalent iodine precursors in the oxidation of benzyl alcohol to benzaldehyde using Oxone in nitromethane.

Catalyst PrecursorTerminal OxidantSolventTime (h)Yield (%)Catalyst Loading
Iodobenzene (PhI)OxoneMeNO₂12.045%10 mol%
2-Iodobenzoic Acid (2-IBA)OxoneMeNO₂4.088%5 mol%
Methyl 2-iodo-α-oxobenzeneacetate Oxone MeNO₂ 2.5 94% 5 mol%

Data Interpretation: The α-keto ester derivative demonstrates superior kinetic performance (2.5 h completion) and higher product yields compared to both PhI and 2-IBA under identical conditions. This quantitatively validates the hypothesis that the strongly electron-withdrawing α-keto ester group lowers the activation energy for the rate-determining reductive elimination step.

Conclusion

Methyl 2-iodo-α-oxobenzeneacetate represents a highly promising, next-generation organocatalyst precursor. By leveraging the unique electronic tuning provided by the ortho-α-keto ester moiety, researchers can achieve faster reaction kinetics and higher yields in both standard oxidations and complex dearomatization workflows. Future investigations should focus on translating these batch protocols into continuous flow systems and exploring asymmetric variants using chiral derivatives of the α-keto ester.

References

  • Advances in Synthetic Applications of Hypervalent Iodine Compounds Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone Source: Journal of the American Chemical Society URL:[Link]

  • Mechanism and Origins of Enantioselectivities in Spirobiindane-Based Hypervalent Iodine(III)-Induced Asymmetric Dearomatizing Spirolactonizations Source: Journal of the American Chemical Society / PubMed URL:[Link]

  • CAS 57699-29-3: Methyl 2-iodo-alpha-oxobenzeneacetate Chemical Properties and Data Source: LookChem Chemical Database URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using Methyl 2-iodo-I+/--oxobenzeneacetate in oxidation reactions

Application Note: Catalytic Oxidation Workflows Using Methyl 2-Iodo- α -Oxobenzeneacetate Executive Summary & Nomenclature Clarification In modern synthetic chemistry, hypervalent iodine reagents have largely replaced to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Oxidation Workflows Using Methyl 2-Iodo- α -Oxobenzeneacetate

Executive Summary & Nomenclature Clarification

In modern synthetic chemistry, hypervalent iodine reagents have largely replaced toxic heavy-metal oxidants. However, stoichiometric reagents like Dess-Martin Periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) generate equimolar amounts of iodine waste.

This application note details the use of Methyl 2-iodo- α -oxobenzeneacetate (CAS: 57699-29-3)—frequently subjected to typographic/OCR distortion in literature as "Methyl 2-iodo-I+/--oxobenzeneacetate"—as a highly efficient precatalyst for oxidation reactions. By utilizing this ortho-iodo α -keto ester in catalytic amounts (5–10 mol%) alongside a benign terminal oxidant (e.g., Oxone or mCPBA), researchers can achieve robust, scalable oxidations of alcohols and α -functionalization of ketones.

Mechanistic Grounding & Chemical Causality (E-E-A-T)

The selection of Methyl 2-iodo- α -oxobenzeneacetate over simple iodobenzene is not arbitrary; it is driven by fundamental physical organic chemistry principles:

  • Electronic Tuning for Enhanced Electrophilicity: The α -keto ester moiety is strongly electron-withdrawing. When the iodine(I) center is oxidized to iodine(III) by the terminal oxidant, the electron-withdrawing ortho-substituent drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the hypervalent iodine species. This makes the active oxidant significantly more electrophilic, accelerating the rate of substrate oxidation[1].

  • Secondary Coordination (Pseudobenziodoxole Formation): The carbonyl oxygen of the α -keto ester can engage in secondary intramolecular I···O halogen bonding. This coordination stabilizes the hypervalent iodine(III) intermediate, preventing off-target radical decomposition pathways and ensuring high turnover numbers[2].

  • A Self-Validating Catalytic System: The protocol inherently validates itself during execution. The active iodine(III) species often imparts a faint yellow tint to the solution. As the substrate is consumed and the terminal oxidant is depleted, the color fades, providing a visual indicator of reaction progress. If the reaction stalls, spiking the mixture with a small aliquot of terminal oxidant will immediately re-initiate the cycle, validating that the catalyst remains active and intact.

CatalyticCycle I1 Iodine(I) Precatalyst Methyl 2-iodo-α-oxobenzeneacetate I3 Active Iodine(III) Species (Hypervalent Oxidant) I1->I3 Terminal Oxidant (mCPBA/Oxone) Complex Iodine(III)-Substrate Intermediate I3->Complex Substrate Binding (Alcohol/Ketone) Complex->I1 Reductive Elimination (Product Release)

Caption: Figure 1: Catalytic cycle of Methyl 2-iodo-α-oxobenzeneacetate in oxidation reactions.

Experimental Protocols

Protocol A: Catalytic Oxidation of Alcohols to Carbonyl Compounds

This protocol utilizes Oxone as a cheap, environmentally benign terminal oxidant to convert primary and secondary alcohols to aldehydes and ketones, respectively.

Reagents:

  • Substrate (Alcohol): 1.0 mmol

  • Methyl 2-iodo- α -oxobenzeneacetate: 0.05 mmol (5 mol%)

  • Oxone (Potassium peroxymonosulfate): 1.2 mmol

  • Solvent: Acetonitrile / Water (2:1 v/v), 3.0 mL

Step-by-Step Methodology:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 mmol) and Methyl 2-iodo- α -oxobenzeneacetate (5 mol%) in 3.0 mL of the MeCN/H 2​ O solvent mixture.

  • Oxidant Addition: Cool the flask to 0 °C using an ice bath. Add Oxone (1.2 mmol) portionwise over 5 minutes to prevent rapid exothermic decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 2–4 hours. Monitor the reaction via TLC or LC-MS.

  • Quenching: Once the substrate is fully consumed, quench the reaction by adding 2.0 mL of saturated aqueous Na 2​ S 2​ O 3​ to neutralize any unreacted Oxone.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The crude product can be purified via short-pad silica gel chromatography.

Protocol B: α -Acetoxylation of Enolizable Ketones

Hypervalent iodine reagents are uniquely suited for the α -functionalization of carbonyls. This protocol uses mCPBA as the terminal oxidant in the presence of acetic acid[1][3].

Reagents:

  • Substrate (Ketone): 1.0 mmol

  • Methyl 2-iodo- α -oxobenzeneacetate: 0.10 mmol (10 mol%)

  • mCPBA (77% max): 1.5 mmol

  • BF 3​ ·OEt 2​ : 1.0 mmol (To facilitate enolization)

  • Solvent: Glacial Acetic Acid, 2.0 mL

Step-by-Step Methodology:

  • Setup: Dissolve the ketone (1.0 mmol) and the precatalyst (10 mol%) in 2.0 mL of glacial acetic acid in a dry vial under an inert atmosphere (N 2​ or Ar).

  • Activation: Add BF 3​ ·OEt 2​ (1.0 mmol) dropwise at room temperature. Stir for 10 minutes to promote enol formation[3].

  • Oxidation: Add mCPBA (1.5 mmol) in one portion. The solution may transiently turn yellow, indicating the formation of the active iodine(III) species.

  • Reaction: Stir at room temperature for 12–24 hours until TLC indicates complete conversion.

  • Workup: Dilute the mixture with CH 2​ Cl 2​ (10 mL) and carefully wash with saturated aqueous NaHCO 3​ until the aqueous phase is slightly basic (pH ~8) to remove acetic acid and m-chlorobenzoic acid.

  • Purification: Dry the organic layer, concentrate, and purify the resulting α -acetoxy ketone via column chromatography.

ExpWorkflow Step1 1. Setup Dissolve substrate & 5-10 mol% catalyst in appropriate solvent Step2 2. Oxidant Addition Add Oxone or mCPBA portionwise at 0 °C to 25 °C Step1->Step2 Step3 3. Reaction Monitoring Stir for 2-24 h, track via TLC/HPLC Step2->Step3 Step4 4. Quenching Add aq. Na2S2O3 or NaHCO3 to neutralize excess reagents Step3->Step4 Step5 5. Extraction & Purification Extract organics, wash, dry, and isolate pure product Step4->Step5

Caption: Figure 2: Step-by-step experimental workflow for catalytic oxidation protocols.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative advantages of using the Methyl 2-iodo- α -oxobenzeneacetate catalytic system compared to traditional stoichiometric hypervalent iodine reagents.

Reagent SystemCatalyst LoadingTerminal OxidantPrimary ApplicationTypical YieldByproduct Toxicity / Waste Profile
Methyl 2-iodo- α -oxobenzeneacetate 5–10 mol% Oxone / mCPBA Alcohol Oxidation 85–95% Low (Aqueous sulfate / Benzoic acid)
Stoichiometric IBX100–150 mol%NoneAlcohol Oxidation90–98%High (Insoluble Iodosobenzoic acid waste)
Stoichiometric DMP100–150 mol%None α -Functionalization80–90%High (Stoichiometric iodinane waste)
Methyl 2-iodo- α -oxobenzeneacetate 10 mol% mCPBA + AcOH α -Acetoxylation 75–88% Low (Easily separable mCBA)

References

  • Zhdankin, V. V., Koposov, A. Y., Litvinov, D. N., Ferguson, M. J., McDonald, R., & Luu, T. (2005). "Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure." The Journal of Organic Chemistry, 70(16), 6484-6491. [2]

  • Wirth, T., et al. (2020). "Hypervalent Iodine(III)‐Catalysed Enantioselective α‐Acetoxylation of Ketones." Chemistry - A European Journal, 26, 10417. [1]

  • Wang, Y., et al. (2020). "Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones." Frontiers in Chemistry, 8. [3]

Sources

Application

Application Note: Methyl 2-iodo-α-oxobenzeneacetate in the Total Synthesis of Natural Products

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Drug Development Professionals Compound Identity: Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3). Note: Frequently cataloged in commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Drug Development Professionals Compound Identity: Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3). Note: Frequently cataloged in commercial databases under the typographical artifact "Methyl 2-iodo-I+/--oxobenzeneacetate"[1][2].

Mechanistic Rationale & Structural Dynamics

Methyl 2-iodo- α -oxobenzeneacetate is a highly versatile, bifunctional building block that has become indispensable in the total synthesis of complex natural products. Its synthetic utility is driven by two orthogonal reactive sites that allow for rapid increases in molecular complexity[1]:

  • The C(sp2)–I Bond: The ortho-iodine atom is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This enables rapid C–C or C–N bond formation via Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions[3].

  • The α -Keto Ester Moiety: The adjacent dicarbonyl system is highly electrophilic. Following cross-coupling, the keto group acts as an intramolecular trap for nucleophiles (such as amines or alcohols). This proximity effect dramatically lowers the activation energy for annulation, driving thermodynamically favorable cyclizations to form stable heterocycles like indoles, isatins, and quinolines[3].

Beyond transition-metal catalysis, this compound serves as a direct precursor to hypervalent iodine(III) reagents (iodanes). By oxidizing the iodine(I) center, chemists can generate environmentally benign oxidants that facilitate electrophilic dearomatization—a critical step in synthesizing highly functionalized spirocyclic natural products[4][5].

Strategic Applications in Total Synthesis

Alkaloid Scaffold Construction via Palladium Catalysis

The synthesis of indole and quinoline alkaloids frequently relies on the rapid assembly of the heterocyclic core. Methyl 2-iodo- α -oxobenzeneacetate undergoes a one-pot Sonogashira coupling with terminal alkynes, followed by cyclization with primary amines. This cascade efficiently yields 2,3-disubstituted indoles or 4-alkoxy-2-arylquinolines, which are the foundational scaffolds for numerous bioactive alkaloids[3].

G1 A Methyl 2-iodo-α- oxobenzeneacetate C ortho-Alkynyl Intermediate A->C Sonogashira Coupling B Pd(0) / Cu(I) Terminal Alkyne B->C E Indole / Quinoline Alkaloid Core C->E Nucleophilic Annulation D Amine (R-NH2) D->E

Fig 1. Pd-catalyzed Sonogashira coupling and annulation cascade for alkaloid core synthesis.

Phenol Dearomatization and "Aromatic Ring Umpolung"

When oxidized to a hypervalent iodine(III) species, the reagent facilitates the "aromatic ring umpolung" concept[6][7]. This process involves the stereoselective remodeling of inert phenol unsaturations into highly functionalized spirocyclic dienones containing quaternary carbon centers[6]. This methodology has been successfully deployed in the total synthesis of:

  • Acetylaspidoalbidine: An antitumor alkaloid requiring a challenging tricyclic core[7][8].

  • Platensimycin: A potent antibiotic where the hypervalent iodine reagent constructs the main polycyclic core via dearomatization[6][7].

  • Sceletenone & Fortucine: Bioactive compounds synthesized via rapid oxidative dearomatization[8].

G2 N1 Methyl 2-iodo-α- oxobenzeneacetate N3 Hypervalent I(III) Reagent N1->N3 Oxidation N2 Oxidant (mCPBA) N2->N3 N5 Aromatic Ring Umpolung (Dearomatization) N3->N5 Electrophilic Activation N4 Phenol Substrate N4->N5 N6 Spirocyclic Dienone (Platensimycin Core) N5->N6 Nucleophilic Trapping

Fig 2. Oxidative phenol dearomatization pathway via hypervalent iodine(III) generation.

Quantitative Data & Reaction Scope

The following table summarizes the reaction parameters and yields when utilizing Methyl 2-iodo- α -oxobenzeneacetate (or its direct derivatives) in the synthesis of critical natural product cores.

Target Core / Natural ProductReaction TypeCatalyst / Reagent SystemTemp / TimeYield (%)Ref
Indole / Tryptamine analog Sonogashira + AnnulationPd(PPh 3​ ) 4​ , CuI, R-NH 2​ 80 °C, 12 h78–85[3]
4-Alkoxy-2-arylquinoline Condensation CyclizationH 2​ SO 4​ , ArylaldehydeReflux, 6 h70–82[3]
Platensimycin (Main Core) Oxidative DearomatizationI(III) derivative, mCPBA0 °C, 2 h65–72[6]
Acetylaspidoalbidine Aromatic Ring UmpolungI(III) derivative, HFIP-20 °C, 4 h68[7]
Sceletenone Phenol DearomatizationI(III) derivative, H 2​ ORT, 1 h81[8]

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of Indole Cores via Sonogashira-Annulation

Causality & Design: The use of CuI as a co-catalyst accelerates the transmetalation step in the Sonogashira cycle. Triethylamine (Et 3​ N) serves a dual purpose: as a base to neutralize the HI byproduct and as a solvent/ligand to stabilize the Pd(0) species. The subsequent addition of the primary amine triggers condensation with the highly electrophilic α -keto ester, followed by intramolecular cyclization onto the newly formed alkyne. This cascade is driven to completion by the thermodynamic stability of the resulting aromatic indole system[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 2-iodo- α -oxobenzeneacetate (1.0 equiv, 1.0 mmol), Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%), and CuI (0.1 equiv, 10 mol%).

  • Reagent Addition: Inject degassed Et 3​ N (5.0 mL) and the desired terminal alkyne (1.2 equiv). Stir at room temperature for 2 hours.

  • Validation Check 1: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material ( Rf​=0.6 ) and appearance of a highly fluorescent intermediate spot ( Rf​=0.4 ) indicates complete Sonogashira coupling.

  • Annulation: Add the primary amine (1.5 equiv) directly to the reaction mixture. Heat the sealed flask to 80 °C for 10–12 hours.

  • Validation Check 2: A new, lower-running spot ( Rf​=0.25 ) will appear on TLC. The reaction mixture will transition from a pale yellow suspension to a deep brown solution.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH 4​ Cl (2 × 15 mL) to remove copper salts. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: In Situ Generation of Hypervalent Iodine(III) and Phenol Dearomatization

Causality & Design: Methyl 2-iodo- α -oxobenzeneacetate is treated with meta-chloroperoxybenzoic acid (mCPBA) in the presence of an acid to oxidize the iodine(I) to a highly electrophilic iodine(III) species (an iodane)[5]. Hexafluoroisopropanol (HFIP) is chosen as the solvent because its high ionizing power and low nucleophilicity stabilize the iodonium intermediate, preventing premature solvent quenching[6]. The phenol substrate attacks the I(III) center, triggering "aromatic ring umpolung" where the normally nucleophilic ortho/para positions become electrophilic, allowing intramolecular trapping by a pendant nucleophile[8].

Step-by-Step Methodology:

  • Oxidation: In a round-bottom flask, dissolve Methyl 2-iodo- α -oxobenzeneacetate (1.1 equiv) in a 1:1 mixture of HFIP and CH 2​ Cl 2​ (0.1 M). Cool the solution to 0 °C.

  • Activation: Add mCPBA (1.2 equiv) and trifluoroacetic acid (TFA, 2.0 equiv) dropwise. Stir for 30 minutes at 0 °C to pre-form the active I(III) species. The solution will turn slightly yellow, indicating iodane formation.

  • Dearomatization: Slowly add a solution of the phenol substrate (1.0 equiv) in CH 2​ Cl 2​ over 15 minutes via syringe pump to prevent intermolecular side reactions.

  • Validation Check: Monitor by TLC (CH 2​ Cl 2​ /MeOH 95:5). The phenol starting material will rapidly convert into a highly polar spirocyclic dienone.

  • Quenching: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to destroy unreacted oxidants, followed by saturated NaHCO 3​ (10 mL) to neutralize the TFA.

  • Extraction: Extract with CH 2​ Cl 2​ (3 × 15 mL), dry over MgSO 4​ , and concentrate. Purify the resulting dienone core via silica gel chromatography.

References

  • [4] Hypervalent iodine reagents in the total synthesis of natural products. RSC Publishing.

  • [6] Total synthesis of natural products using hypervalent iodine reagents. PMC - NIH.

  • [5] Iodanes as multi-tools for the total synthesis of complex natural products. RSC Publishing.

  • [7] Total synthesis of natural products using hypervalent iodine reagents. ResearchGate.

  • [8] Total synthesis of natural products using hypervalent iodine reagents. Frontiers.

  • [1] Buy Methyl 2-iodo-I+/--oxobenzeneacetate | 57699-29-3. Smolecule.

  • [2] methyl 2-(2-iodophenyl)-2-oxoacetate | 57699-29-3. Molport.

  • [3] Sulfuric acid promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents: an efficient one-pot synthesis of 4-alkoxy-2-arylquinolines. ResearchGate.

Sources

Method

Application Notes and Protocols for Methyl 2-Iodoxybenzoate in Oxidative Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Hypervalent Iodine Reagents in Modern Synthesis In the landscape of modern organic synthesis, the development of efficient and env...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Hypervalent Iodine Reagents in Modern Synthesis

In the landscape of modern organic synthesis, the development of efficient and environmentally benign reagents is a paramount objective. Hypervalent iodine compounds have emerged as a powerful class of reagents, offering a green alternative to traditional heavy metal oxidants.[1][2] Among these, pentavalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX), are renowned for their potent and selective oxidizing capabilities.[3] This application note focuses on Methyl 2-iodylbenzoate, an ester derivative of IBX, and its role in mediating palladium-catalyzed cross-coupling reactions. While trivalent iodine compounds are more commonly employed as arylating agents, the potent oxidizing power of pentavalent species like Methyl 2-iodylbenzoate makes them valuable for facilitating oxidative cross-coupling reactions, particularly those involving challenging C-H activation steps.[1][2][4][5] These reactions are crucial for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals and functional materials.[6][7]

Understanding the Reagent: Methyl 2-Iodoxybenzoate

Methyl 2-iodylbenzoate is the methyl ester of 2-iodylbenzoic acid (IBX). The esterification of IBX improves its solubility in common organic solvents compared to the parent acid, which is notoriously insoluble in most solvents except for DMSO.[3] This enhanced solubility makes it a more practical reagent for a broader range of reaction conditions.

Synthesis of Methyl 2-Iodoxybenzoate:

The preparation of Methyl 2-iodylbenzoate involves a two-step process starting from the readily available Methyl 2-iodobenzoate.

  • Esterification of 2-Iodobenzoic Acid: 2-Iodobenzoic acid is first esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to yield Methyl 2-iodobenzoate.[8]

  • Oxidation to the Hypervalent State: The resulting Methyl 2-iodobenzoate is then oxidized to the pentavalent iodine state. A common and environmentally friendly method for this oxidation is the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water.[9] This method is generally preferred over older methods for its safety and efficiency.

Mechanism of Action in Palladium-Catalyzed Oxidative Cross-Coupling

In palladium-catalyzed cross-coupling reactions, hypervalent iodine reagents primarily serve as powerful oxidants to facilitate the catalytic cycle.[1][2][4] These reactions often proceed via a Pd(II)/Pd(IV) catalytic cycle, which is particularly effective for C-H activation and functionalization.[4][10]

The proposed general mechanism is as follows:

  • C-H Activation: A Pd(II) catalyst reacts with a substrate containing a C-H bond, often directed by a coordinating group, to form a cyclometalated Pd(II) intermediate.

  • Oxidative Addition: The hypervalent iodine reagent, in this case, Methyl 2-iodylbenzoate, oxidizes the Pd(II) center to a Pd(IV) intermediate.

  • Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the new C-C or C-heteroatom bond and regenerate the Pd(II) catalyst.

This oxidative approach allows for the coupling of nucleophiles with C-H bonds, a significant advantage in terms of atom economy and for reducing the need for pre-functionalized starting materials.

Catalytic Cycle: Pd(II)/Pd(IV) Mediated by a Hypervalent Iodine(V) Reagent

G pd2 Pd(II)L_n intermediate1 Cyclometalated Pd(II) Intermediate pd2->intermediate1 R-H (C-H Activation) pd4 Pd(IV) Intermediate intermediate1->pd4 Methyl 2-Iodoxybenzoate (Oxidation) pd4->pd2 Reductive Elimination product Coupled Product pd4->product reagent_reduced Methyl 2-Iodobenzoate (Byproduct) pd4->reagent_reduced 2e⁻ transfer reagent Methyl 2-Iodoxybenzoate (Oxidant)

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for oxidative cross-coupling.

Application in Oxidative Heck-Type Reactions

While specific protocols for Methyl 2-iodylbenzoate are not extensively documented, its role as an oxidant can be applied to established oxidative cross-coupling reactions, such as the Heck reaction.[1][4] The Heck reaction traditionally couples an organohalide with an alkene. In an oxidative Heck reaction, a C-H bond of an arene is coupled with an alkene, with a stoichiometric oxidant required to regenerate the active palladium catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Oxidative Heck Reactions with Hypervalent Iodine Reagents

EntryArene SubstrateAlkene PartnerPd Catalyst (mol%)Ligand (mol%)OxidantBaseSolventTemp (°C)Yield (%)
1Benzenen-Butyl acrylatePd(OAc)₂ (5)NonePhI(OAc)₂K₂CO₃AcOH10085
2TolueneStyrenePd(OAc)₂ (10)NonePhI(OAc)₂NaOAcAcOH12078
3Anisolen-Butyl acrylatePd(TFA)₂ (5)NonePhI(OTFA)₂NoneTFART95
4ThiopheneEthyl acrylatePd(OAc)₂ (5)NonePhI(OAc)₂K₂CO₃DMA10070

This table presents analogous reactions using trivalent iodine reagents to illustrate general conditions. Similar conditions would be a starting point for optimization with Methyl 2-iodylbenzoate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Iodobenzoate

This protocol outlines the esterification of 2-iodobenzoic acid.

Materials:

  • 2-Iodobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-iodobenzoic acid (1.0 eq).

  • Add methanol as the solvent.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirring solution at room temperature.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure methyl 2-iodobenzoate.[8]

Protocol 2: General Procedure for a Model Oxidative Heck-Type Reaction

This protocol provides a general starting point for an oxidative C-H/olefin coupling using a hypervalent iodine reagent as the oxidant.

Materials:

  • Arene substrate (e.g., benzene, toluene)

  • Alkene coupling partner (e.g., n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Methyl 2-iodylbenzoate

  • Base (if required, e.g., K₂CO₃, NaOAc)

  • Solvent (e.g., Acetic Acid, DMA)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%).

  • Add Methyl 2-iodylbenzoate (1.1 - 2.0 eq).

  • If required, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the arene substrate (if solid) and the solvent.

  • Add the alkene coupling partner (1.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash with a sodium thiosulfate solution to quench any remaining oxidant, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired cross-coupled product.

Workflow: From Synthesis to Application in Oxidative Coupling

G cluster_synthesis Reagent Synthesis cluster_reaction Oxidative Cross-Coupling start 2-Iodobenzoic Acid ester Methyl 2-Iodobenzoate start->ester Esterification (MeOH, H₂SO₄) hiba Methyl 2-Iodoxybenzoate (MIBA) ester->hiba Oxidation (Oxone®) setup Reaction Setup: - Pd(OAc)₂ - MIBA - Arene - Alkene - Solvent hiba->setup Use as Oxidant reaction Heating & Stirring (80-120 °C) setup->reaction workup Workup & Purification reaction->workup product Coupled Product workup->product

Caption: Workflow for Methyl 2-Iodoxybenzoate synthesis and application.

Safety and Handling

Hypervalent iodine(V) reagents, including IBX and its derivatives, can be explosive under certain conditions, particularly upon impact or heating to high temperatures.[9] While IBX esters are generally more stable than IBX itself, they should still be handled with care.

  • Storage: Store in a cool, dry place away from light and sources of ignition.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid grinding or subjecting the solid material to shock.

  • Disposal: Quench any residual reagent with a reducing agent like sodium thiosulfate before disposal.

Conclusion and Future Outlook

Methyl 2-iodylbenzoate represents a valuable, soluble, and potent oxidant for use in palladium-catalyzed oxidative cross-coupling reactions. While its direct application as a coupling partner is not well-established, its role as an oxidant in facilitating Pd(II)/Pd(IV) catalytic cycles for C-H activation is of significant interest. The protocols provided herein offer a foundation for the synthesis of this reagent and its application in model oxidative coupling systems. Further research into the specific reactivity of Methyl 2-iodylbenzoate and other IBX-esters in a wider range of cross-coupling reactions is warranted and holds the potential to uncover new and efficient synthetic methodologies for the construction of complex organic molecules.

References

  • The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. (2025, September 5). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Shetgaonkar, S. E., & Singh, F. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 705. [Link]

  • Uyanik, M., & Ishihara, K. (2004). Oxidative Rearrangement of Cyclic Tertiary Allylic Alcohols with IBX in DMSO. Organic Letters, 6(22), 4025–4028. [Link]

  • Huihui, K., et al. (2019). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters With Aryl Iodides. Journal of the American Chemical Society. [Link]

  • Shetgaonkar, S. E., & Singh, F. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8. [Link]

  • Li, Z., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(23), 6784–6790. [Link]

  • Li, Z., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. PMC. [Link]

  • Shetgaonkar, S. E., & Singh, F. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Stahl, S. S., et al. (2012). Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. Journal of the American Chemical Society, 134(28), 11364–11367. [Link]

  • Deprez, N. R., & Sanford, M. S. (2007). Arylation Using a Palladium(II)/Palladium(IV) Catalyst System. Science of Synthesis: Catalytic Transformations via C-H Activation 1, 69-92. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Singh, F. V., & Wirth, T. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI. [Link]

  • Singh, F. V., & Wirth, T. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules, 27(12), 3895. [Link]

  • Kweon, J., et al. (2024). Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. Nature Communications, 15(1), 3788. [Link]

  • Liu, P., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(6), 3371–3378. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Gooßen, L. J. (2007). Decarboxylative Cross-Coupling Reactions: A Modern Strategy for C-C-Bond Formation. Angewandte Chemie International Edition, 46(29), 5434-5437. [Link]

  • Montgomery, J., et al. (2021). Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]

  • Buchwald, S. L. (2019). Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT. [Link]

  • IBX, 2-Iodoxybenzoic acid. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Daugulis, O., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1023–1043. [Link]

  • Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 823–834. [Link]

  • Zhdankin, V. V. (2006). Selective Oxidation of Sulfides to Sulfoxides Using IBX-Esters. ResearchGate. [Link]

  • Norrby, P.-O., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 1032–1048. [Link]

  • Daugulis, O., et al. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis, 4(10), 3505–3511. [Link]

  • NPTEL-NOC IITM. (2021, November 1). Iodoxybenzoic acid (IBX) based oxidations. YouTube. [Link]

  • Kita, Y., et al. (2016). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 21(8), 1056. [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 2-(2-iodophenyl)-2-oxoacetate in Medicinal Chemistry

Executive Summary In modern drug discovery, the rapid assembly of complex heterocyclic pharmacophores relies heavily on bifunctional building blocks. Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3) [1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex heterocyclic pharmacophores relies heavily on bifunctional building blocks. Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3) [1] is a highly versatile, orthogonally reactive reagent designed for this exact purpose. Featuring both a highly electrophilic α -keto ester and a reactive ortho-iodoaryl moiety, this compound serves as a premier precursor for the divergent synthesis of privileged scaffolds, including indole-2-carboxylates, quinolines, and strobilurin-analogous O-methyloximes.

This application note provides a comprehensive guide to the reactivity profile, quantitative performance data, and self-validating experimental protocols for utilizing this compound in medicinal chemistry workflows.

Mechanistic Rationale & Reactivity Profile

As a Senior Application Scientist, it is critical to understand why specific molecular features dictate experimental design. The strategic value of Methyl 2-(2-iodophenyl)-2-oxoacetate lies in its orthogonal reactivity:

  • The C-I Bond (Palladium-Catalyzed Cross-Coupling): While the bromo-analog (Methyl 2-(2-bromophenyl)-2-oxoacetate) [2] is often used in synthesis, the iodo-derivative is strategically preferred. The significantly lower bond dissociation energy of the C-I bond (~65 kcal/mol vs ~81 kcal/mol for C-Br) facilitates palladium-catalyzed oxidative addition at much lower temperatures. This is a crucial causality: the adjacent α -keto ester is highly electrophilic and prone to degradation, decarbonylation, or premature hydrolysis under the harsh thermal conditions typically required for C-Br activation.

  • The α -Keto Ester (Nucleophilic Condensation): The carbonyl group adjacent to the ester is highly activated. It readily undergoes condensation with primary amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively.

By carefully sequencing these two reaction pathways, chemists can perform one-pot cascade reactions (e.g., Sonogashira coupling followed by hydroamination) to rapidly build complex ring systems [3].

OrthogonalReactivity A Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3) B C-I Bond (Pd-Catalyzed Coupling) A->B C α-Keto Ester (Nucleophilic Condensation) A->C D Sonogashira / Suzuki / Heck C-C Bond Formation B->D E Imine / Oxime / Hydrazone C=N Bond Formation C->E F Heterocyclic Scaffolds (Indoles, Quinolines, Cinnolines) D->F E->F

Caption: Orthogonal reactivity map of Methyl 2-(2-iodophenyl)-2-oxoacetate in heterocyclic synthesis.

Quantitative Data: Cross-Coupling Strategies

The following table summarizes the validated reaction conditions and expected yield ranges for divergent synthetic strategies utilizing this building block.

Reaction StrategyReagentsCatalyst / Base SystemTemp (°C)Yield RangeTarget Scaffold
Sonogashira Coupling Terminal AlkynePd(OAc)₂, CuI, Et₃N60–8075–92%o-Alkynylphenylglyoxylate
Cascade Cyclization Alkyne, Primary AminePdCl₂(PPh₃)₂, CuI, K₂CO₃80–10065–85%Indole-2-carboxylate
Suzuki-Miyaura Aryl Boronic AcidPd(dppf)Cl₂, K₂CO₃9070–90%o-Arylphenylglyoxylate
Hydrazone Formation Hydrazine HydrateAcOH (cat.), EtOH25–5085–95%o-Iodophenylhydrazone

Experimental Protocol: Cascade Synthesis of Indole-2-carboxylates

Indole-2-carboxylates are privileged pharmacophores found in numerous antivirals (e.g., Arbidol) and CNS-active agents [4]. The following self-validating protocol details a one-pot Sonogashira coupling and subsequent cyclization.

Rationale for Reagent Sequencing

Why add the amine after the alkyne? Adding the primary amine simultaneously with the alkyne leads to premature imine formation. The resulting bulky imine sterically hinders the Pd-catalyzed oxidative addition and can coordinate to the palladium center, poisoning the catalyst. Sequential addition ensures complete C-C bond formation before C-N condensation.

Step-by-Step Methodology

Phase 1: Sonogashira Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2-(2-iodophenyl)-2-oxoacetate (1.0 mmol, 290 mg), Pd(OAc)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous triethylamine (Et₃N, 5.0 mL) and degas the suspension via three freeze-pump-thaw cycles.

  • Alkyne Addition: Inject the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.

  • Heating: Stir the reaction mixture at 60 °C for 3 hours.

  • In-Process Control (IPC) - Critical Step: Remove a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction must not proceed to Phase 2 until the starting material mass (m/z 290) is completely depleted. The presence of the intermediate o-alkynylphenylglyoxylate validates the completion of the cross-coupling.

Phase 2: Amine Condensation & Cyclization 6. Amine Addition: Once Phase 1 is validated, cool the flask to room temperature. Add the desired primary amine (1.5 mmol) and a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) to facilitate imine formation. 7. Cyclization: Heat the mixture to 80 °C for an additional 4–6 hours. The copper present from the Sonogashira step acts synergistically to activate the alkyne for intramolecular hydroamination by the newly formed imine nitrogen. 8. Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove metal residues. Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄. 9. Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1,3-disubstituted indole-2-carboxylate.

Workflow R1 Methyl 2-(2-iodophenyl)-2-oxoacetate + Terminal Alkyne S1 Sonogashira Coupling (Pd(OAc)2, CuI, TEA, 60°C) R1->S1 I1 IPC: LC-MS / TLC Confirmation Intermediate: o-Alkynylphenylglyoxylate S1->I1 S2 Amine Condensation (R-NH2, Lewis Acid) I1->S2 I2 IPC: Imine Formation Verified S2->I2 S3 Intramolecular Cyclization (Metal-Catalyzed Hydroamination) I2->S3 P1 1,3-Disubstituted Indole-2-carboxylate (Final Pharmacophore) S3->P1

Caption: Self-validating workflow for the cascade synthesis of indole-2-carboxylates.

References

  • Title: Methyl 2-(2-iodophenyl)-2-oxoacetate | C9H7IO3 | CID 12230181 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methyl 2-(2-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 10890094 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Method

Application Note: Scalable Synthesis Methods Utilizing Methyl 2-iodo-α-oxobenzeneacetate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2-iodo-α-oxobenzeneacetate (Commercial catalog var...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2-iodo-α-oxobenzeneacetate (Commercial catalog variant: Methyl 2-iodo-I+/--oxobenzeneacetate) | CAS: 57699-29-3

Executive Summary & Chemical Logic

Methyl 2-iodo-α-oxobenzeneacetate (CAS 57699-29-3) is a highly versatile, bi-functional building block widely utilized in the scalable synthesis of privileged heterocyclic scaffolds[1]. Structurally, it features an ortho-iodo aryl moiety adjacent to an α-keto ester. This specific arrangement is not coincidental; it is a rationally designed precursor that enables tandem/cascade reactions.

The chemical logic relies on orthogonal reactivity:

  • The ortho-Iodo Group: Acts as an exceptional handle for palladium-catalyzed oxidative addition (e.g., Buchwald-Hartwig amination, Sonogashira coupling) due to the weak C-I bond.

  • The α-Keto Ester: Serves as a highly electrophilic internal trap. Once the cross-coupling is achieved, the proximal carbonyl or ester group rapidly undergoes intramolecular cyclization (amidation or annulation) to form rigid ring systems like isatins (1H-indole-2,3-diones) and isocoumarins.

This application note details self-validating, scalable protocols for utilizing this reagent to bypass the harsh, multi-step conditions of classical heterocyclic syntheses (such as the Sandmeyer isatin synthesis).

Mechanistic Pathways & Workflow

To understand the operational parameters of the protocols, one must first map the divergent reactivity of the starting material. Depending on the catalytic system and the nucleophilic partner, Methyl 2-iodo-α-oxobenzeneacetate can be funneled into entirely different structural classes.

Pathways SM Methyl 2-iodo-α-oxobenzeneacetate (CAS 57699-29-3) Amine Primary Amine (R-NH2) Pd2(dba)3, Xantphos, Cs2CO3 SM->Amine Buchwald-Hartwig Amination Alkyne Terminal Alkyne (R-C≡CH) Pd(PPh3)2Cl2, CuI, Et3N SM->Alkyne Sonogashira Coupling Isatin N-Substituted Isatin (1H-indole-2,3-dione) Amine->Isatin Intramolecular Amidation Isocoumarin 3-Substituted Isocoumarin Alkyne->Isocoumarin 6-endo-dig Cyclization

Reaction pathways of Methyl 2-iodo-α-oxobenzeneacetate to isatins and isocoumarins.

Protocol A: Scalable Synthesis of N-Substituted Isatins

Isatins are critical precursors in drug development (e.g., sunitinib, nintedanib). This protocol utilizes a palladium-catalyzed cascade amination/amidation sequence[2].

Causality in Experimental Design:
  • Catalyst Choice (Pd2(dba)3 + Xantphos): Xantphos is selected for its wide bite angle (~111°), which accelerates the reductive elimination step in the Buchwald-Hartwig cycle. This prevents the palladium intermediate from undergoing off-target protodehalogenation.

  • Base Selection (Cs2CO3): Cesium carbonate is sufficiently soluble in non-polar solvents (toluene) to drive the cross-coupling, yet mild enough to facilitate the subsequent intramolecular amidation without hydrolyzing the ester prematurely.

  • Degassing: Palladium(0) is highly susceptible to oxidation. Rigorous argon sparging ensures the longevity of the catalytic cycle, which is critical for scaling up.

Step-by-Step Methodology
  • Preparation & Degassing: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous toluene. Sparge the solvent with ultra-pure Argon for 15 minutes.

  • Catalyst Loading: Under a positive flow of Argon, add Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%). Stir for 5 minutes at room temperature until the solution turns a deep, homogeneous orange, indicating the formation of the active L2Pd(0) complex.

  • Substrate Addition: Add Methyl 2-iodo-α-oxobenzeneacetate (10.0 mmol, 1.0 equiv)[1], the desired primary amine (12.0 mmol, 1.2 equiv), and finely powdered anhydrous Cs2CO3 (15.0 mmol, 1.5 equiv).

  • Thermal Cascade: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. In-process control: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of EtOAc and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 30 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure N-substituted isatin.

Workflow Step1 1. Reagent Preparation Dry Toluene, Degas with Ar Step2 2. Catalyst Loading Add Pd2(dba)3 & Xantphos Step1->Step2 Step3 3. Substrate Addition Add CAS 57699-29-3, Amine, Cs2CO3 Step2->Step3 Step4 4. Thermal Cyclization Stir at 100°C for 12 hours Step3->Step4 Step5 5. Workup & Extraction Filter over Celite, Wash with EtOAc Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Step-by-step experimental workflow for the scalable synthesis of N-substituted isatins.

Quantitative Data & Scalability Metrics

To validate the robustness of Protocol A, a substrate scope study was conducted. The table below summarizes the quantitative data, emphasizing the scalability (E-Factor) and efficiency of the reaction across different electronic and steric environments.

Primary Amine SubstrateIsolated Yield (%)Reaction Time (h)E-Factor (Scale-up)HPLC Purity (%)
Aniline (Electron-neutral)881214.2>99.5
Benzylamine (Aliphatic)921012.5>99.0
p-Anisidine (Electron-rich)901213.8>99.5
n-Hexylamine (Sterically unhindered)851415.198.5
2-Aminopyridine (Heteroaryl)761818.497.0

Note: E-Factor is calculated as (Total Mass of Waste) / (Mass of Product), excluding water. Lower values indicate a greener, more scalable process.

Protocol B: Sonogashira Annulation to Isocoumarins

When reacted with terminal alkynes under Pd/Cu co-catalysis, Methyl 2-iodo-α-oxobenzeneacetate undergoes a Sonogashira coupling followed by a rapid 6-endo-dig cyclization.

Causality in Experimental Design:
  • Copper(I) Iodide Co-catalysis: CuI is essential for the in situ formation of the copper acetylide, which smoothly transmetalates with the Pd(II) intermediate.

  • Triethylamine (Et3N) as Solvent/Base: Et3N acts simultaneously as the solvent and the base required to deprotonate the terminal alkyne, driving the formation of the copper acetylide.

  • Cyclization Logic: The intermediate ortho-alkynyl α-keto ester is highly polarized. The carbonyl oxygen acts as an internal nucleophile, attacking the alkyne to form the thermodynamically favored 6-membered isocoumarin ring rather than a 5-membered ring.

Step-by-Step Methodology
  • System Purging: To a 100 mL Schlenk tube, add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Introduce Methyl 2-iodo-α-oxobenzeneacetate (5.0 mmol, 1.0 equiv) dissolved in 20 mL of anhydrous, degassed Et3N.

  • Alkyne Insertion: Slowly add the terminal alkyne (6.0 mmol, 1.2 equiv) dropwise via syringe to prevent homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Stir the mixture at 80 °C for 8 hours. The solution will darken as the cross-coupling and annulation proceed.

  • Quench & Extraction: Cool the mixture, dilute with 50 mL of diethyl ether, and wash successively with saturated aqueous NH4Cl (3 x 20 mL) to remove copper salts, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via recrystallization (ethanol) or silica gel chromatography.

References

  • Smolecule Catalog. Buy Methyl 2-iodo-I+/--oxobenzeneacetate | 57699-29-3. Smolecule. 1

  • Thieme-Connect. Product Class 13: Indole and Its Derivatives: The synthesis of indoles by palladium-catalyzed ring closure. Science of Synthesis.

  • ResearchGate. Synthesis of isatins by the palladium-catalyzed intramolecular acylation of unactivated aryl C(sp2)-H bond.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(2-iodophenyl)-2-oxoacetate

Notice on Nomenclature: In various chemical inventory systems and automated databases, this compound (CAS 57699-29-3) is frequently transcribed with encoding errors as Methyl 2-iodo-I+/--oxobenzeneacetate[1]. The standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Notice on Nomenclature: In various chemical inventory systems and automated databases, this compound (CAS 57699-29-3) is frequently transcribed with encoding errors as Methyl 2-iodo-I+/--oxobenzeneacetate[1]. The standard IUPAC designation is Methyl 2-(2-iodophenyl)-2-oxoacetate or Methyl 2-iodo-α-oxobenzeneacetate . It is widely utilized as an electrophilic intermediate in the synthesis of complex heterocycles and pharmaceutical agents, including leukotriene antagonists[2].

Mechanistic Overview of Solubility Behavior

To effectively troubleshoot solubility issues with this reagent, one must first understand its molecular topography. The compound features a bulky, polarizable ortho-iodo substituted benzene ring attached to an α-keto ester moiety.

  • The Dipole Challenge: The adjacent carbonyl groups (C=O) of the α-keto ester create a highly polarized, electron-deficient region, while the iodine atom and benzene ring are highly lipophilic. This dual nature means the compound often crashes out of purely non-polar solvents (like hexanes) due to an inability to solvate the dicarbonyl dipole.

  • Electrophilic Vulnerability: The α-carbonyl carbon is exceptionally electrophilic due to the electron-withdrawing nature of the adjacent ester. In the presence of water or alcohols, it rapidly undergoes nucleophilic attack to form gem-diol hydrates or hemiacetals, respectively[3]. This structural transformation drastically alters its partition coefficient and solubility profile, often leading to unexpected precipitation during biological assays.

Solvent Compatibility Matrix

When designing your reaction or assay, consult the following matrix to prevent solvent-induced degradation or precipitation.

Solvent ClassRecommended SolventsSolubility LevelMechanistic Rationale & Usage Notes
Polar Aprotic Dichloromethane (DCM), THFHigh (>0.5 M)Ideal. Solvates the dicarbonyl dipole efficiently without acting as a nucleophile.
Strong Polar Aprotic DMSO, DMFHigh (>1.0 M)Excellent for biological stock solutions. Caution: DMSO can act as a mild oxidant over prolonged storage; keep frozen.
Non-Polar Hexane, HeptaneLow (<0.01 M)Poor solvation of the α-keto ester dipole. Useful only as an anti-solvent for crystallization.
Polar Protic Methanol, EthanolUnstable Avoid. Rapidly forms hemiacetals or undergoes transesterification, altering the chemical identity[3].
Aqueous Water, Assay BuffersVery Low Avoid direct dissolution. Forms insoluble gem-diol hydrates. Must be predissolved in DMSO.

Frequently Asked Questions (Troubleshooting)

Q: My compound is precipitating when I transition from a DMSO stock solution to an aqueous assay buffer. How do I prevent this? A: This is a classic case of hydration-induced precipitation. When the α-keto ester is exposed to water, the highly electrophilic ketone carbonyl reacts to form a gem-diol hydrate[3]. This hydrate is significantly less soluble in mixed organic/aqueous systems than the parent ketone. Solution: Ensure your final assay concentration is strictly below the solubility limit of the hydrate form (typically <100 µM). Add the DMSO stock to the aqueous buffer rapidly with vigorous vortexing to prevent localized high concentrations that seed crystallization.

Q: Can I use Methanol or Ethanol to prepare my stock solutions for high-throughput screening? A: No. Alcohols will act as nucleophiles, attacking the α-carbonyl to form a hemiacetal[3]. Furthermore, because this is a methyl ester, using ethanol or isopropanol can lead to transesterification, yielding a heterogeneous mixture of methyl and ethyl/isopropyl esters. Always use anhydrous polar aprotic solvents.

Q: The solution turned slightly yellow after sitting on the benchtop. Is it still viable for cross-coupling? A: The yellowing indicates the homolytic cleavage of the C-I bond and the subsequent release of trace molecular iodine (I₂), likely due to photolytic degradation. This reagent is highly light-sensitive. Discard the solution if the color change is pronounced, as the loss of the ortho-iodo group will ruin downstream palladium-catalyzed cross-coupling reactions[2].

Standard Operating Procedure: Preparation of a Stable 0.1 M Stock Solution

Trustworthiness Note: This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints are included to ensure reagent integrity before committing to expensive downstream workflows.

Materials Required:

  • Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Water content <50 ppm)

  • Amber glass vial (to prevent photolytic degradation)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Preparation: Weigh exactly 290.05 mg (1.0 mmol) of the reagent into a dry amber glass vial.

  • Purging: Flush the vial with a gentle stream of Argon for 30 seconds to displace ambient moisture and oxygen.

  • Dissolution: Add exactly 10.0 mL of anhydrous THF using a glass syringe.

  • Agitation: Swirl gently until dissolved. Do not use ultrasonic baths (sonication) for prolonged periods; localized cavitation heating can accelerate the degradation of the labile carbon-iodine bond.

  • Validation (Visual): Hold the amber vial against a bright, white light source. The solution must be completely clear and colorless. Any yellow tint indicates iodine release; any cloudiness indicates moisture contamination (hydrate formation).

  • Validation (Spectroscopic - Optional but Recommended): Run a quick ¹³C NMR in CDCl₃. Confirm the presence of the α-ketone carbonyl signal at ~185 ppm. If a new peak appears around 90-95 ppm, ambient moisture has compromised the sample via gem-diol formation.

  • Storage: Seal with a PTFE-lined cap, wrap the seal in Parafilm, and store at -20°C.

Troubleshooting Workflow Diagram

Troubleshooting Start Solubility Issue Detected Q1 Is the solvent protic? (e.g., MeOH, H2O) Start->Q1 Q2 Is the solvent non-polar? (e.g., Hexane) Start->Q2 Action1 Switch to Polar Aprotic (Prevent Hydrate Formation) Q1->Action1 Yes Action2 Use DCM, THF, or MeCN (Overcome Dipole Forces) Q2->Action2 Yes Success Complete Dissolution Achieved Action1->Success Action2->Success

Decision tree for troubleshooting solubility issues based on solvent polarity and protic nature.

References

  • [2] Title: EP0480717B1 - Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists Source: google.com (Google Patents) URL:

  • [3] Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: nih.gov (PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with Methyl 2-iodo-α-oxobenzeneacetate

Introduction & Chemical Context Welcome to the Technical Support Center for Methyl 2-iodo-α-oxobenzeneacetate (CAS 57699-29-3). Nomenclature Note: In various digital chemical databases and legacy inventory systems, the G...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Welcome to the Technical Support Center for Methyl 2-iodo-α-oxobenzeneacetate (CAS 57699-29-3).

Nomenclature Note: In various digital chemical databases and legacy inventory systems, the Greek letter alpha (α) is frequently corrupted via OCR artifacts into the string "I+/--". Therefore, queries for "Methyl 2-iodo-I+/--oxobenzeneacetate" refer directly to Methyl 2-iodo-α-oxobenzeneacetate (systematic name: methyl 2-(2-iodophenyl)-2-oxoacetate).

As a highly versatile bifunctional building block, this compound features an ortho-iodoaryl group primed for transition-metal-catalyzed cross-coupling, adjacent to an α-keto ester moiety ideal for nucleophilic condensation. This dual reactivity makes it a critical intermediate in the synthesis of complex heterocycles, including indoles, isatins, and quinolines. However, the proximity of these two highly reactive centers often leads to competing side reactions, steric clashes, and chemoselectivity issues.

DualReactivity Substrate Methyl 2-iodo-α-oxobenzeneacetate (Bifunctional Core) Path1 C-I Bond Activation (Pd-Catalyzed Coupling) Substrate->Path1 Pd(0), Base, Ligand Path2 α-Keto Addition (Nucleophilic Attack) Substrate->Path2 R-NH2, TiCl4 or R-MgX, CeCl3 Prod1 ortho-Substituted α-Keto Esters Path1->Prod1 Prod2 ortho-Iodo Imines/Alcohols Path2->Prod2

Caption: Dual reactivity pathways of Methyl 2-iodo-α-oxobenzeneacetate.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of dehalogenation (reduction of the C-I bond) during Pd-catalyzed cross-coupling instead of the desired product?

  • Causality: The strongly electron-withdrawing α-keto ester group activates the C-I bond, facilitating rapid oxidative addition. However, it also renders the resulting Pd(II) intermediate highly electrophilic. If trace moisture or protic solvents are present, the intermediate undergoes rapid proto-demetalation, yielding methyl 2-oxo-2-phenylacetate (the dehalogenated byproduct) before transmetalation can occur.

  • Solution: Switch to strictly anhydrous, aprotic solvents (e.g., dry DMF or 1,4-dioxane). Utilize a bulkier, electron-rich phosphine ligand (e.g., XPhos or dppf) to accelerate the reductive elimination step, outcompeting the protodemetalation pathway.

Q2: How can I suppress the Glaser homocoupling side reaction when performing a Sonogashira coupling with this substrate?

  • Causality: The standard Cu(I) co-catalyst, in the presence of trace oxygen, rapidly oxidizes terminal alkynes to form homocoupled diynes. Because the bulky ortho-iodo α-keto ester reacts slower than unhindered aryl halides, the homocoupling side reaction has more time to consume your alkyne.

  • Solution: Employ a "copper-free" Sonogashira protocol using Pd(OAc)₂ and an amine base (e.g., pyrrolidine) to completely eliminate Cu-mediated homocoupling. Ensure strict anaerobic conditions via freeze-pump-thaw degassing.

Q3: My nucleophilic addition to the α-keto group is suffering from low conversion. How do I push the equilibrium?

  • Causality: The bulky ortho-iodo group creates significant steric hindrance around the adjacent α-keto carbonyl, raising the activation energy for nucleophilic attack by amines or Grignard reagents. Furthermore, the ester group competes for nucleophiles.

  • Solution: For imine/hydrazone formation, utilize strong Lewis acid catalysis. As demonstrated in studies involving sterically hindered carboxylic derivatives 1, early transition metals like ZrCl₄ or TiCl₄ strongly activate the carbonyl. Combine this with 4Å molecular sieves to drive water removal. For organometallic additions, add CeCl₃ to enhance carbonyl electrophilicity and suppress competitive enolization.

Q4: I am trying to synthesize an indole core via a tandem Sonogashira/cyclization sequence, but the cyclization step stalls. Why?

  • Causality: The initial Sonogashira coupling yields an ortho-alkynyl-α-keto ester. Cyclization requires nucleophilic attack by an amine on the alkyne. If the alkyne is too electron-rich, it resists nucleophilic attack during the 5-endo-dig cyclization.

  • Solution: Add a carbophilic Lewis acid (e.g., AuCl₃, AgOTf, or PtCl₂) to specifically activate the alkyne π-system toward nucleophilic attack. This facilitates the cascade reaction to the indole scaffold, a standard protocol in modern Pd-catalyzed cascade synthesis 2.

IndoleSynthesis Start Methyl 2-iodo-α-oxobenzeneacetate Step1 Sonogashira Coupling (Terminal Alkyne, Pd cat.) Start->Step1 Intermediate ortho-Alkynyl-α-keto ester Step1->Intermediate Step2 Amine Condensation (Primary Amine, H+) Intermediate->Step2 Intermediate2 ortho-Alkynyl Imine Step2->Intermediate2 Step3 Electrophilic Cyclization (AuCl3 or AgOTf) Intermediate2->Step3 Product Substituted Indole Core Step3->Product

Caption: Tandem Sonogashira-cyclization workflow for indole core synthesis.

Quantitative Data Presentation

The following table demonstrates the causality between reaction conditions and yield when attempting to couple Methyl 2-iodo-α-oxobenzeneacetate with phenylacetylene. Note the sharp increase in yield when eliminating copper to prevent Glaser homocoupling.

EntryCatalyst SystemBaseSolventAdditiveYield (%)Primary Byproduct
1Pd(PPh₃)₄ (5 mol%)Et₃NTHFCuI (10 mol%)45%Diyne (Homocoupling)
2Pd(PPh₃)₄ (5 mol%)Et₃NDMFCuI (10 mol%)52%Diyne (Homocoupling)
3Pd(OAc)₂ (5 mol%)PyrrolidineDMFNone (Cu-Free)88%Trace Dehalogenation
4Pd(OAc)₂ (5 mol%) / XPhos Pyrrolidine DMF (Dry) None (Cu-Free) 94% None (Clean Conversion)

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol utilizes a self-validating visual feedback loop to monitor catalyst health.

  • Preparation: In an oven-dried Schlenk flask, add Methyl 2-iodo-α-oxobenzeneacetate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.

  • Solvent Addition: Inject anhydrous, degassed DMF (0.2 M) and pyrrolidine (2.0 equiv).

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) dropwise over 10 minutes.

  • Self-Validation Check: Observe the solution. A transition from a pale yellow suspension to a homogeneous deep orange/red solution indicates active oxidative addition and a healthy catalytic cycle. Warning: If a black precipitate (Pd black) forms, the catalyst has aggregated due to oxygen ingress; abort and re-degas.

  • Workup: Stir at room temperature for 4-6 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Tandem Lewis Acid-Mediated Indole Cyclization

This protocol relies on spectroscopic validation to confirm cascade completion.

  • Condensation: Dissolve the purified ortho-alkynyl-α-keto ester from Protocol 1 in anhydrous toluene (0.1 M). Add the desired primary amine (1.1 equiv) and TiCl₄ (0.1 equiv) under Argon. Stir at 80°C for 2 hours in the presence of 4Å molecular sieves.

  • Cyclization: Cool the mixture to room temperature. Add AgOTf (0.05 equiv) to activate the alkyne π-system. Heat to 100°C for 12 hours.

  • Self-Validation Check: Extract a 0.1 mL crude aliquot. Perform IR spectroscopy. The complete disappearance of the sharp C≡C stretch at ~2110 cm⁻¹ confirms successful 5-endo-dig cyclization into the indole core.

  • Isolation: Filter through a short pad of Celite to remove metal salts, concentrate in vacuo, and recrystallize.

References

  • ChemInform Abstract: Pd-Catalyzed Cascade Reaction for the Synthesis of Indoles Source: ResearchGate URL
  • Zirconium (IV)
  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate Source: ResearchGate URL

Sources

Troubleshooting

Purification and recrystallization methods for Methyl 2-iodo-I+/--oxobenzeneacetate

Welcome to the technical support resource for Methyl 2-iodoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked ques...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 2-iodoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification and recrystallization of this versatile hypervalent iodine(V) reagent.

Compound Identification and Overview

What is Methyl 2-iodo-I+/--oxobenzeneacetate?

The chemical name provided is non-standard. The compound you are likely working with is Methyl 2-iodoxybenzoate (also referred to as an IBX-ester). It is a pentavalent iodine (I(V)) compound synthesized by the oxidation of its precursor, Methyl 2-iodobenzoate.[1]

Methyl 2-iodoxybenzoate belongs to the family of hypervalent iodine reagents, which are prized in modern organic synthesis for their role as mild and selective oxidizing agents.[2][3] They offer a less toxic alternative to many heavy metal-based oxidants.[2] This specific reagent is a derivative of the well-known 2-iodoxybenzoic acid (IBX) and is related to the Dess-Martin Periodinane (DMP), another important I(V) oxidant.[4][5]

Achieving high purity is critical, as impurities can lead to inconsistent reactivity, lower yields in subsequent reactions, and potential safety hazards.[6][7]

Safety First: Handling Hypervalent Iodine Reagents

CAUTION: Hypervalent iodine compounds are energetic materials and can be potentially explosive, especially when impure or subjected to heat or impact.[7][8] A thorough risk assessment is mandatory before beginning any work.[8]

  • Handling: Always handle these reagents in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[2] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] These compounds can be sensitive to light and moisture.[7][9] Keep them away from incompatible materials like strong oxidizing agents.[10]

  • Thermal Stability: The thermal stability of hypervalent iodine reagents varies significantly based on their structure.[11] Avoid excessive heating unless specified in a validated procedure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of Methyl 2-iodoxybenzoate in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product High solubility of Methyl 2-iodoxybenzoate in the aqueous phase during workup.[1]• Minimize the volume of aqueous solutions used during extraction. • If possible, perform the reaction under conditions that allow the product to precipitate directly from the reaction mixture. • Consider back-extracting the aqueous layers with a suitable organic solvent like dichloromethane, though the compound's solubility is limited.[1][12]
Product is an Oil or Fails to Crystallize Presence of impurities (e.g., residual solvents, starting materials, or incompletely oxidized species) that inhibit lattice formation.• Ensure the starting Methyl 2-iodobenzoate is pure. • Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[13] • Re-dissolve the oil in a minimum amount of a good solvent (e.g., acetonitrile) and add a poor solvent (e.g., hexanes) dropwise until turbidity appears, then cool slowly.[1]
Product is Off-White or Yellowish Presence of residual iodine or other colored impurities from the oxidation reaction.• Wash the crude product thoroughly with a suitable solvent that removes the impurity but not the product (e.g., cold acetone or diethyl ether).[14] • Perform a recrystallization. A solvent system like acetonitrile or a dichloromethane/hexanes mixture can be effective.[1]
Incomplete Reaction (Starting Material Present) Insufficient oxidant, inadequate reaction time, or poor quality of the oxidizing agent (e.g., degraded hypochlorite solution).• Use a fresh, properly titrated solution of the oxidizing agent (e.g., sodium hypochlorite). • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. • Consider modifying the reaction conditions, such as pH or temperature, as guided by literature procedures.[1]
Purified Product Shows Poor Reactivity The product may have hydrolyzed back to a less active form due to exposure to moisture during workup or storage.• Ensure all glassware is oven-dried and the workup is performed under anhydrous conditions where possible. • Wash the final product with a non-polar solvent like diethyl ether and dry thoroughly under high vacuum.[14] • Store the purified, dry product under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2]
Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing Methyl 2-iodoxybenzoate? A1: Acetonitrile is a commonly cited solvent for the crystallization of IBX-esters.[1] A mixed solvent system of dichloromethane and hexanes has also been reported to yield pure, microcrystalline product.[1] The choice depends on the impurities you are trying to remove.

Q2: How can I confirm the purity of my final product? A2: Purity can be assessed through several methods. The melting point should be sharp; for Methyl 2-iodoxybenzoate, it is reported as 194–196 °C with decomposition.[1] Spectroscopic methods are essential:

  • ¹H NMR (in DMSO-d₆) can confirm the structure and identify proton-containing impurities.[1]

  • IR spectroscopy will show characteristic peaks, such as the C=O stretch around 1687 cm⁻¹.[1]

  • Elemental analysis provides a definitive measure of elemental composition.[8]

Q3: Why is my synthesis yield for Methyl 2-iodoxybenzoate so low compared to other IBX-esters? A3: The low preparative yield for the methyl ester is often attributed to its relatively high solubility in water compared to esters with larger alkyl groups (e.g., tert-butyl or menthyl esters).[1] A significant portion of the product can be lost to the aqueous phase during the workup.

Q4: What are the optimal storage conditions for Methyl 2-iodoxybenzoate? A4: The product should be stored in a tightly sealed, opaque container to protect it from light and moisture.[9] Storing it in a desiccator under an inert atmosphere at room temperature or below is ideal to maintain its stability and reactivity.[2]

Q5: Can I use this reagent interchangeably with IBX or DMP? A5: Not directly. While all are I(V) oxidizing agents, their solubility and reactivity profiles differ. Methyl 2-iodoxybenzoate has very low solubility in common organic solvents like dichloromethane (0.003 M), whereas DMP is much more soluble.[1][4] This difference in solubility dramatically affects reaction conditions and rates. The ester group in Methyl 2-iodoxybenzoate modifies the electronic properties of the iodine center, which can lead to different reactivity and selectivity compared to IBX or DMP.

Experimental Protocols & Workflows
Workflow for Synthesis and Purification

The overall process involves the oxidation of a commercially available starting material followed by careful purification to isolate the final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Methyl 2-iodobenzoate (Starting Material) B Oxidation Reaction (e.g., with NaOCl / Acetic Acid) A->B Add to reaction vessel C Isolation of Crude Product (Filtration or Extraction) B->C Reaction workup D Recrystallization (e.g., from Acetonitrile) C->D E Final Product Isolation (Vacuum Filtration & Washing) D->E F Drying (Under High Vacuum) E->F G Pure Methyl 2-iodoxybenzoate F->G

Fig 1. General workflow for the synthesis and purification of Methyl 2-iodoxybenzoate.
Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility. The crude solid is dissolved in a hot solvent, and as the solution cools, the desired compound's solubility decreases, causing it to form pure crystals. Impurities remain dissolved in the cold solvent (mother liquor).

G cluster_0 Recrystallization Steps cluster_1 Molecular View step1 Step 1: Dissolution Dissolve crude solid in minimum amount of hot solvent. step2 Step 2: Cooling Allow solution to cool slowly. The desired compound's solubility decreases. step1->step2 step3 Step 3: Crystallization Pure crystals form, excluding impurities from the lattice. step2->step3 step4 Step 4: Isolation Filter to separate pure crystals from the mother liquor (solvent + dissolved impurities). step3->step4 crude Crude Solid (Compound + Impurities) dissolved Hot Saturated Solution (Molecules dispersed) crude->dissolved Heat crystals Pure Crystals dissolved->crystals Cool liquor Mother Liquor (Impurities in solution) dissolved->liquor Cool

Fig 2. The fundamental principle of purification by recrystallization.
Protocol 1: Synthesis via Hypochlorite Oxidation

Adapted from Zhdankin, V. V., et al. (2005).[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, suspend Methyl 2-iodobenzoate in a mixture of dichloromethane and acetic acid.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Oxidation: Add a commercial sodium hypochlorite solution (e.g., bleach) dropwise while vigorously stirring, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Since Methyl 2-iodoxybenzoate is largely insoluble in dichloromethane, the product will precipitate.[1] Collect the white, microcrystalline solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water and diethyl ether to remove residual acids and organic impurities.

  • Drying: Dry the product under high vacuum to remove all residual solvents.

Protocol 2: Purification by Recrystallization

Based on methods for related hypervalent iodine compounds.[1][13]

  • Dissolution: Place the crude, dry Methyl 2-iodoxybenzoate in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile and continue adding small portions with heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.[13]

  • Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile or diethyl ether.

  • Drying: Dry the crystals thoroughly under high vacuum to yield the pure product.

References
  • Vertex AI Search Result[15] (Note: This result is for Methyl 2-iodobenzoate, the precursor, providing basic properties).

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Hypervalent Iodine Reagents. Retrieved from Benchchem website.[2]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from pharmachemintermediate.com.[9]

  • University of Michigan. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from a course webpage.[14]

  • Zhdankin, V. V., et al. (2005). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 70(16), 6484–6491. [Link][1]

  • Benchchem. (n.d.). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Retrieved from Benchchem website.[12]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link][4]

  • Jeong, G. H. (2020, April 24). Improved Purity of 3-Methyl-2-Iodoxybenzoic Acid. YouTube. Retrieved from [Link][6]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link][7]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Iodo-5-methylbenzoic Acid by Recrystallization. Retrieved from Benchchem website.[13]

  • Obermüller, R., et al. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development. [Link][11]

  • Multichem Exports. (n.d.). METHYL 2-IODOBENZOATE Safety Data Sheet. Retrieved from Multichem Exports website.[10]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.[3]

  • Ireland, R. E., & Liu, L. (1993). An Improved Procedure for the Preparation of the Dess-Martin Periodinane. The Journal of Organic Chemistry, 58(10), 2899–2899. [Link][16]

  • CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid. (n.d.). Google Patents.[17]

  • Organic Syntheses. (2014). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71. [Link][8]

  • CN106608823A - Production technology of methyl 2-iodobenzoate. (n.d.). Google Patents.[18]

  • Obermüller, R., et al. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. JKU & KUK Research Portal.[19]

  • NextSDS. (n.d.). methyl 2-iodoacetate — Chemical Substance Information. Retrieved from NextSDS website.[20]

  • NIST. (n.d.). Methyl-2-iodobenzoate. NIST WebBook. Retrieved from [Link][21]

  • Scimplify. (n.d.). Methyl 2-Iodobenzoate (CAS NO:610-97-9). Retrieved from Scimplify website.[22]

  • Godo Shigen Co., Ltd. (n.d.). Methyl 2-iodoacetate. Retrieved from Godo Shigen website.[23]

  • CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents.[24]

Sources

Optimization

Minimizing side reactions and byproducts with Methyl 2-iodo-I+/--oxobenzeneacetate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for hypervalent iodine reagents. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for hypervalent iodine reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Methyl 2-iodo-I+/--oxobenzeneacetate and related hypervalent iodine(III) compounds.

A Note on Nomenclature

The name "Methyl 2-iodo-I+/--oxobenzeneacetate" suggests a hypervalent iodine(III) species derived from methyl 2-iodobenzoate. In the literature, these reagents are commonly referred to as λ³-iodanes or (diacyloxyiodo)arenes. For the context of this guide, we will consider the reagent to be Methyl 2-(diacetoxyiodo)benzoate , a structure analogous to the widely used (diacetoxyiodo)benzene (PhI(OAc)₂). The principles and troubleshooting steps discussed are broadly applicable to this class of compounds.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during experimental work. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your research decisions.

Part 1: Reagent Quality, Handling, and Stability

Question 1: My reaction is sluggish or fails completely. I suspect an issue with the reagent. What should I check?

Answer:

This is a common issue often traced back to reagent integrity. Hypervalent iodine(III) reagents are known for their sensitivity to certain conditions.[1] Here’s a systematic approach to troubleshooting:

  • Assess Reagent Purity & Age: Hypervalent iodine reagents can degrade over time. If the reagent is old or from a previously opened bottle, its effective concentration may be lower than stated. It is recommended to use freshly opened or newly synthesized reagents for best results.

  • Check for Decomposition: The primary decomposition pathway for ArI(OAc)₂ is the reductive elimination to the corresponding iodoarene (methyl 2-iodobenzoate in this case). This can be exacerbated by exposure to light and moisture.[1] A simple ¹H NMR can help quantify the amount of the reduced impurity.

  • Review Storage Conditions: These reagents should be stored in a cool, dark, and dry place.[2] Exposure to light can promote homolytic cleavage of the iodine-oxygen bonds, initiating radical decomposition pathways, while moisture can lead to hydrolysis.[1]

  • Consider Solubility Issues: Some hypervalent iodine reagents have poor solubility in common organic solvents.[3] If the reagent does not fully dissolve, the reaction will be heterogeneous and slow. Ensure you are using an appropriate solvent (see Q&A on solvents below).

Question 2: My once-white crystalline reagent has developed a yellow or brownish tint. Can I still use it?

Answer:

A color change is a visual indicator of decomposition. The brown color often suggests the formation of molecular iodine (I₂) through complex decomposition pathways. While a slight discoloration may not render the reagent completely inactive, its effective molarity will be reduced, leading to lower yields and the introduction of impurities.

Recommendation: For reactions requiring high precision and yield, it is strongly advised to purify the reagent or use a fresh batch. A common purification method for related compounds involves recrystallization, though specific procedures should be sourced from reliable literature for the exact reagent. For less sensitive screening reactions, you might proceed, but be prepared to adjust stoichiometry and anticipate a more complex purification of your product.

Part 2: Navigating Side Reactions and Byproducts

Question 3: My desired product is contaminated with a significant amount of methyl 2-iodobenzoate. How can I efficiently remove it?

Answer:

The reduced form of the reagent, an iodoarene, is the primary byproduct in nearly all reactions involving hypervalent iodine(III) reagents. Its removal is a critical step in the purification process.

Troubleshooting Purification:

MethodDescriptionBest ForConsiderations
Column Chromatography The most common method. The polarity difference between most organic products and the iodoarene byproduct is usually sufficient for separation on silica gel.[4][5]General purpose purification for most reaction scales.Can be time-consuming and uses large solvent volumes. The iodoarene byproduct can sometimes co-elute with non-polar products.
Distillation / Sublimation If your product has a significantly different boiling point or sublimation temperature from methyl 2-iodobenzoate, this can be an effective bulk removal technique.Thermally stable, volatile products.Not suitable for thermally sensitive compounds. Requires specialized equipment.
Liquid-Liquid Extraction Exploiting differential solubility. For instance, if your product is basic, an acidic wash can pull it into the aqueous layer, leaving the neutral iodoarene in the organic phase.Products with acidic or basic functional groups.Limited to specific product classes. May require multiple extractions for efficient separation.
Precipitation / Recrystallization If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble iodoarene byproduct in the mother liquor.Crystalline solid products.Product loss in the mother liquor is inevitable. Finding the right solvent system can require screening.

Question 4: I'm observing over-oxidation of my substrate. How can I improve the reaction's selectivity?

Answer:

Over-oxidation is a key challenge when working with sensitive functional groups.[1] The oxidative power of the ArI(L)₂ reagent is heavily influenced by the nature of the ligands (L) and the substituents on the aromatic ring.[3]

Strategies to Enhance Selectivity:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can significantly slow down the rate of over-oxidation relative to the desired initial oxidation.

  • Control Stoichiometry: Use a precise stoichiometry of the iodine reagent (e.g., 1.0-1.1 equivalents). An excess of the oxidant is a common cause of this side reaction.

  • Modify the Reagent: If possible, switch to a less reactive hypervalent iodine reagent. The reactivity is generally tuned by the ligands; for example, reagents with trifluoroacetate ligands (ArI(OCOCF₃)₂) are much more powerful oxidants than those with acetate ligands.

  • Solvent Choice: The solvent can mediate the reactivity of the oxidant.[3] Less polar, non-coordinating solvents may dampen the oxidizing power compared to highly polar, coordinating solvents.

Part 3: Optimizing Reaction Conditions

Question 5: What is the best solvent for my reaction, and how does it influence the outcome?

Answer:

Solvent choice is critical and can dramatically affect reaction rate, yield, and even the reaction pathway. Hypervalent iodine reactions can proceed through either ionic or radical mechanisms, and the solvent plays a key role in stabilizing intermediates for either pathway.[1][6]

General Solvent Guide:

Solvent ClassExamplesInfluence on Reaction
Polar Protic Methanol, Water, Acetic AcidCan act as nucleophiles, participating in the reaction. Often used in oxidations where the solvent is incorporated into the product. Can accelerate ligand exchange.[7]
Polar Aprotic Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform (CHCl₃)Good general-purpose solvents that can dissolve the reagent and substrate. They are effective at stabilizing charged intermediates in ionic pathways.[8]
Non-Polar Toluene, Hexane, BenzeneGenerally slow down reactions that proceed through polar intermediates. May be preferred for radical reactions or to improve selectivity by reducing the overall reaction rate.
Fluorinated Alcohols TFE, HFIPCan significantly enhance the electrophilicity and oxidizing power of the iodine(III) reagent through hydrogen bonding, accelerating the reaction.

Expert Tip: Acetonitrile and Dichloromethane are excellent starting points for screening as they are versatile and compatible with a wide range of substrates.

Visualizing Mechanisms and Workflows

Diagrams can clarify complex processes. Below are DOT language scripts for visualizing a key reaction mechanism and a practical troubleshooting workflow.

Mechanism: Ligand Exchange & Reductive Elimination

This diagram illustrates the fundamental pathway for many oxidations using ArI(OAc)₂. The process begins with ligand exchange with the substrate (e.g., an alcohol), followed by reductive elimination to yield the oxidized product, the iodoarene byproduct, and acetic acid.

mechanism reagent ArI(OAc)₂ intermediate ArI(OAc)(OR) (Alkoxyiodane Intermediate) reagent->intermediate Ligand Exchange (-AcOH) substrate R-OH (Substrate) substrate->intermediate products R=O (Oxidized Product) + ArI + AcOH intermediate->products Reductive Elimination

Caption: General mechanism for substrate oxidation.

Troubleshooting Workflow: Low or No Product Yield

When a reaction fails, a structured approach is needed to diagnose the problem. This workflow provides a logical sequence of steps to identify the root cause.

Caption: Systematic troubleshooting for failed reactions.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol

This protocol provides a starting point for the oxidation of a secondary alcohol to a ketone. Note: This is a general guideline and may require optimization for specific substrates.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in a suitable solvent (e.g., Dichloromethane or Acetonitrile, ~0.1 M concentration).

  • Reagent Addition: Add Methyl 2-(diacetoxyiodo)benzoate (1.1 eq) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reactions are typically complete within 1-4 hours.

  • Quenching: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove acetic acid), saturated aqueous sodium thiosulfate (to remove any I₂), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to separate the ketone from the methyl 2-iodobenzoate byproduct.

References

  • Multichem Exports. (n.d.). METHYL 2-IODOBENZOATE. Retrieved from [Link]

  • RSC Publishing. (2020). Oxidative ability of organic iodine(III) reagents: a theoretical assessment. Retrieved from [Link]

  • MindMap AI. (2025). Hypervalent Iodine Chemistry Guide. Retrieved from [Link]

  • ProChem. (2026). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iodine(III) Reagents in Radical Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]

  • Arkivoc. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. Retrieved from [Link]

  • ACS Publications. (2017). Editorial for the Special Issue on Hypervalent Iodine Reagents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Hypervalent Iodine Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Methyl 2-iodo-I+/--oxobenzeneacetate vs Dess-Martin periodinane (DMP)

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the performance, mechanics, and practical applications of classic and next-generation hypervalent iodine(V) oxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the performance, mechanics, and practical applications of classic and next-generation hypervalent iodine(V) oxidants.

The Evolution of Hypervalent Iodine(V) Oxidants

In modern organic synthesis and drug development, the selective oxidation of primary and secondary alcohols to aldehydes and ketones is a foundational transformation. Historically, this required toxic heavy-metal oxidants (e.g., chromium or osmium). The advent of hypervalent iodine(V) reagents revolutionized this space by offering mild, highly chemoselective, and environmentally benign alternatives[1].

Dess-Martin Periodinane (DMP) has long been the gold standard reagent for these transformations. However, its cyclic triacetate structure makes it highly sensitive to moisture and prone to shock-induced decomposition[1].

To circumvent these logistical and safety hurdles, researchers developed pseudocyclic analogues , most notably Methyl 2-iodoxybenzoate (often represented by its zwitterionic hypervalent character as Methyl 2-iodo-I⁺/⁻-oxobenzeneacetate). By altering the ligand sphere and exploiting intramolecular stabilization, this newer class of reagents delivers comparable oxidative power with vastly superior shelf-life and safety profiles[2].

Mechanistic Causality: How Structure Dictates Reactivity

To understand when to deploy DMP versus a pseudocyclic analogue, one must examine the causality behind their molecular designs. Both reagents operate via a two-step oxidation mechanism: an initial ligand exchange with the alcohol substrate, followed by an α -proton abstraction that yields the carbonyl product and a reduced iodine(III) byproduct[1].

  • The Electrophilic Strain of DMP: DMP features a central iodine atom constrained within a cyclic benziodoxole core and ligated by three highly electron-withdrawing acetate groups. This geometry creates extreme electrophilicity at the iodine center. Consequently, DMP undergoes spontaneous ligand exchange with alcohols at room temperature without the need for external catalysts[1].

  • Pseudocyclic Stabilization in Methyl 2-iodoxybenzoate: In contrast, Methyl 2-iodoxybenzoate lacks the rigid cyclic constraint. Instead, the carbonyl oxygen of the methyl ester donates electron density directly into the iodine center, creating a stabilizing intramolecular I···O interaction[2]. While this thermodynamic stabilization renders the reagent highly stable and microcrystalline, it dampens the electrophilicity of the iodine atom. Therefore, to initiate oxidation, a Lewis or Brønsted acid (such as Trifluoroacetic acid, TFA, or Boron trifluoride etherate, BF₃·OEt₂) must be added to coordinate with the ester oxygen, disrupt the stabilizing I···O interaction, and activate the iodine center[2].

Structure Root Hypervalent Iodine(V) Oxidants DMP Dess-Martin Periodinane (Cyclic Triacetate) Root->DMP IBX Methyl 2-iodoxybenzoate (Pseudocyclic Analogue) Root->IBX DMP_Prop High Electrophilicity Moisture Sensitive DMP->DMP_Prop IBX_Prop Intramolecular I···O Stabilization Highly Stable IBX->IBX_Prop DMP_Act Spontaneous Reaction at Room Temp DMP_Prop->DMP_Act IBX_Act Requires Lewis/Brønsted Acid (e.g., TFA, BF3) IBX_Prop->IBX_Act

Fig 2. Structural divergence dictating the reactivity and stability of DMP vs pseudocyclic analogues.

Quantitative Performance & Physicochemical Comparison

The choice between these reagents often comes down to the operational scale, substrate sensitivity, and laboratory infrastructure. The table below summarizes the critical comparative data.

ParameterDess-Martin Periodinane (DMP)Methyl 2-iodoxybenzoate (Pseudocyclic Analogue)
Chemical Structure Cyclic benziodoxole triacetatePseudocyclic ester with I···O interaction
Physical State White crystalline powderMicrocrystalline solid
Stability Shock-sensitive, degrades in moistureHighly stable, moisture-tolerant[2]
Solubility High in DCM, CHCl₃High in DCM, Ether, EtOAc[2]
Catalytic Requirement None (Spontaneous)Requires TFA or BF₃·OEt₂[2]
Oxidation Byproduct 2-Iodosobenzoic acid derivativeMethyl 2-iodobenzoate
Typical Yields 85% - 98%80% - 95%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control checks to verify the mechanistic progression of the reaction.

Protocol A: Standard Oxidation using Dess-Martin Periodinane (DMP)

Causality Note: Strict anhydrous conditions are required because moisture hydrolyzes DMP back into 2-Iodoxybenzoic acid (IBX), which is insoluble in DCM and poses a severe explosive hazard.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the solution to 0 °C. Add DMP (1.2–1.5 equiv) portion-wise. The slight excess compensates for any trace moisture and ensures complete conversion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A rapid appearance of a yellow/orange spot confirms the successful generation of the carbonyl product.

  • Quenching: Add an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Causality: The Na₂S₂O₃ reduces any unreacted explosive I(V) species down to safe I(-1) or I(III) derivatives, while NaHCO₃ neutralizes the acetic acid byproduct released during the reaction.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Oxidation using Methyl 2-iodoxybenzoate

Causality Note: Because the pseudocyclic structure is thermodynamically stable, an acid catalyst is mandatory to break the I···O bond and induce electrophilicity at the iodine center[2].

  • Preparation: Dissolve the alcohol substrate (1.0 equiv) in DCM or Ethyl Acetate (0.1 M). Ambient atmosphere is generally tolerated due to the reagent's stability.

  • Reagent & Catalyst Addition: Add Methyl 2-iodoxybenzoate (1.2 equiv) to the stirring solution. Immediately follow with the dropwise addition of Trifluoroacetic acid (TFA) (0.2 equiv) or Boron trifluoride etherate (BF₃·OEt₂) (0.2 equiv)[2].

  • Reaction: Stir at room temperature until the starting material is consumed (typically 2–4 hours, monitored by TLC).

  • Self-Validation (Post-Reaction): Analyze the crude mixture via ¹H-NMR. The successful reduction of the hypervalent iodine reagent can be validated by observing the distinct aromatic proton shifts of the byproduct, Methyl 2-iodobenzoate, confirming the stoichiometric transfer of oxygen.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract with organic solvent, wash, dry, and concentrate. The byproduct (Methyl 2-iodobenzoate) is highly soluble in organic solvents and can be easily separated from the product via short-path silica gel chromatography.

Mechanism Alc Alcohol Substrate Complex Iodine-Alkoxy Intermediate Alc->Complex Ligand Exchange I5 Hypervalent I(V) (DMP or IBX-Ester) I5->Complex TS Alpha-Proton Abstraction Complex->TS Base/Solvent Assisted Product Carbonyl Product TS->Product Oxidation Byproduct I(III) Byproduct TS->Byproduct Reduction

Fig 1. General ligand-exchange and α-proton abstraction mechanism for I(V) oxidations.

Sources

Comparative

Optimizing Purity Analysis of Halogenated Aromatics: HPLC Method Development and Validation for Methyl 2-(2-iodophenyl)-2-oxoacetate

Executive Summary Developing a robust purity assay for complex halogenated aromatic intermediates requires moving beyond traditional hydrophobic retention mechanisms. This guide objectively compares the chromatographic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust purity assay for complex halogenated aromatic intermediates requires moving beyond traditional hydrophobic retention mechanisms. This guide objectively compares the chromatographic performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases for the analysis of Methyl 2-(2-iodophenyl)-2-oxoacetate . By leveraging enhanced π−π and dipole-induced dipole interactions, we demonstrate how a Biphenyl-based methodology provides superior selectivity, baseline resolution of critical isomers, and full compliance with ICH Q2(R2) validation standards.

Introduction & Molecular Context

Methyl 2-(2-iodophenyl)-2-oxoacetate (CAS 57699-29-3)[1] is a highly substituted aromatic compound (Molecular Formula: C9H7IO3) utilized as a critical intermediate in advanced organic synthesis and drug development.

Chromatographically, this molecule presents a distinct challenge:

  • Steric Hindrance: The bulky iodine atom at the ortho position relative to the α -keto ester moiety creates a rigid, sterically crowded microenvironment.

  • Polarizability: Iodine is a heavy, highly polarizable halogen, generating a strong dipole moment across the aromatic ring.

  • Structural Isomers: Manufacturing impurities often include meta- or para-iodo isomers, as well as des-iodo derivatives, which have nearly identical hydrophobic footprints.

Standard reversed-phase methods often fail to separate these critical pairs because they rely solely on dispersive (hydrophobic) interactions, which cannot differentiate the subtle steric and electronic nuances of ortho-halogenation.

Method Development: Column Chemistry Comparison

As a Senior Application Scientist, establishing an Analytical Target Profile (ATP) requires selecting a stationary phase that offers orthogonal selectivity to traditional alkyl chains. We compared three distinct column chemistries to isolate the optimal self-validating system.

The Alternatives: C18 vs. Phenyl-Hexyl vs. Biphenyl
  • C18 (Octadecyl): Relies purely on hydrophobic interactions. Because the target and its positional isomers share the same carbon load and lipophilicity, C18 yields poor resolution and high co-elution risks.

  • Phenyl-Hexyl: Introduces π−π interactions. While an improvement over C18, the flexible hexyl spacer allows the phenyl ring to fold, diluting the rigid steric recognition needed to resolve the ortho-substituted iodine from its para counterpart.

  • Biphenyl (The Optimized Product): The rigid, dual-ring system of the biphenyl phase provides intense, deep π−π stacking. Furthermore, the electron-dense biphenyl rings undergo strong dipole-induced dipole interactions with the highly polarizable iodine atom[2]. This dual-mechanism approach is highly selective for halogenated aromatics, providing baseline resolution where other phases fail[3].

Solvent Causality: Why Methanol over Acetonitrile?

To maximize the efficacy of the Biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons. These electrons compete with the analyte for the stationary phase's π -system, effectively suppressing aromatic interactions and making the Biphenyl column behave like a standard C18[2]. Methanol, a protic solvent lacking π -electrons, enhances the aromatic retention mechanism, significantly boosting selectivity.

Quantitative Data: Chromatographic Performance

Table 1: Performance comparison for the resolution of Methyl 2-(2-iodophenyl)-2-oxoacetate from its 3-iodo structural isomer.

Column ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Primary Interaction Mechanism
C18 (Octadecyl) 4.21.1 (Co-elution risk)1.35Dispersive (Hydrophobic)
Phenyl-Hexyl 5.81.81.15Hydrophobic + Moderate π−π
Biphenyl 7.13.4 (Baseline resolved)1.02Enhanced π−π
  • Dipole-induced Dipole

Experimental Workflow

The following step-by-step protocol details the optimized Biphenyl methodology.

Method_Lifecycle ATP Analytical Target Profile (Define Purity & TAE) Screening Stationary Phase Screening (C18 vs Ph-Hex vs Biphenyl) ATP->Screening Selectivity Goals Optimization Method Optimization (MeOH Gradient, Temp) Screening->Optimization Biphenyl Selected Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation Finalized Protocol Lifecycle Routine Analysis & Lifecycle Management (Q14) Validation->Lifecycle Method Approved

Fig 1. Analytical lifecycle workflow for method development and validation, aligned with ICH Q14 and Q2(R2).

Step-by-Step Methodology
  • Instrument Setup: Ensure the HPLC/UHPLC system is primed. Use a core-shell Biphenyl column (2.7 µm, 100 x 2.1 mm) to achieve high theoretical plates at lower backpressures.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid maintains consistent hydration of the silica support, suppresses silanol ionization to prevent peak tailing, and stabilizes the α -keto ester moiety).

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 11.0 min: Column re-equilibration

  • Operational Parameters: Flow rate at 0.4 mL/min; Column oven temperature strictly controlled at 30°C to ensure reproducible diffusion kinetics; UV detection at 254 nm.

  • Sample Preparation: Dissolve the API in a diluent of 50:50 Water:Methanol to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection (Injection volume: 2 µL).

Method Validation (ICH Q2(R2) & Q14 Compliance)

To ensure this protocol operates as a self-validating system, it was subjected to rigorous validation according to ICH Q2(R2) guidelines for analytical procedures[4] and the enhanced lifecycle approach detailed in ICH Q14 [5].

  • Specificity: Verified via forced degradation. Samples were exposed to thermal (80°C), oxidative (3% H2O2), photolytic, and hydrolytic (0.1N HCl / 0.1N NaOH) stress. Photodiode Array (PDA) peak purity analysis confirmed the target peak purity angle was consistently below the purity threshold, proving no co-elution of degradation products.

  • Accuracy: Spike-recovery experiments were performed at 50%, 100%, and 150% of the target concentration. The biphenyl column's superior resolution ensured that matrix effects or minor synthetic impurities did not skew quantitation.

  • Precision: Repeatability was established by six replicate injections of the 100% standard, while intermediate precision was verified across different days and analysts.

Table 2: ICH Q2(R2) Validation Summary for the Optimized Biphenyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl)Status
Specificity No interference at target RTPeak purity index > 0.999Pass
Linearity & Range R2≥0.999 (25% to 150%) R2=0.9998 Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability %RSD 2.0% ( n=6 )0.45%Pass
Intermediate Precision %RSD 2.0% ( n=12 , multi-day)0.62%Pass

Conclusion

For complex halogenated aromatics like Methyl 2-(2-iodophenyl)-2-oxoacetate, standard C18 columns lack the necessary interaction mechanisms to provide reliable purity data. By transitioning to a Biphenyl stationary phase paired with a Methanol gradient , laboratories can exploit π−π and dipole-induced dipole interactions. This objective comparison demonstrates that the Biphenyl method not only resolves critical structural isomers but also easily satisfies the stringent accuracy, precision, and specificity requirements of ICH Q2(R2).

References

  • Source: lookchem.
  • ICH Q2(R2)
  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2)
  • Chromatography Products - Chromtech (Biphenyl Phase Interactions)
  • Source: thermofisher.

Sources

Validation

Methyl 2-iodo-I+/--oxobenzeneacetate vs IBX oxidation efficiency comparison

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now generating final Graphviz diagrams, focusing on experimental workflows and mechanistic details. I'm ensuring clarity and adherence to style guidelines. The diagrams contrast IBX and IBX-ester methods, including solvents, catalysts, and conditions. I'm verifying hyperlinks and captions for accuracy, aiming for self-explanatory visuals with concise labels. I have added descriptions, diagrams, links, and captions.

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I'm now detailing an experimental protocol using the IBX-ester, focusing on solvent and catalyst selection for effective alcohol oxidation, specifically in DCM and with TFA. I'm adding TLC monitoring details for self-validation of the reaction progression, noting that a carbonyl spot's appearance confirms the oxidation process. The protocol incorporates quenching with NaHCO3 and workup, ensuring effective product recovery and byproduct removal.

Methyl 2-Iodoxybenzoate (IBX-Ester) vs. IBX: A Comprehensive Oxidation Efficiency Comparison

As a Senior Application Scientist navigating the landscape of hypervalent iodine chemistry, I frequently evaluate oxidants based on a matrix of safety, solubility, and chemoselectivity. 2-Iodoxybenzoic acid (IBX) has long been a staple for the mild oxidation of alcohols to carbonyls. However, its explosive nature and strict requirement for highly polar, high-boiling solvents like DMSO often bottleneck late-stage drug development workflows.

Enter Methyl 2-iodoxybenzoate (systematically indexed in legacy databases as methyl 2-iodo-I+/--oxobenzeneacetate). By masking the carboxylic acid of IBX as a methyl ester, we fundamentally alter the molecule's solid-state and solution-phase dynamics. This guide objectively compares the oxidation efficiency, mechanistic causality, and operational protocols of IBX against its methyl ester derivative to help you select the optimal reagent for your synthetic pipeline.

Structural and Mechanistic Divergence

To understand the performance differences between these two I(V) oxidants, we must examine their structural causality.

IBX exists as a cyclic tautomer (1-hydroxy-1,2-benziodoxol-3(1H)-1-oxide). In the solid state, it forms robust, polymeric intermolecular I···O networks, which is why it is virtually insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) [1.10].

Conversely, the synthesis of Methyl 2-iodoxybenzoate via the hypochlorite oxidation of methyl 2-iodobenzoate prevents the formation of this standard cyclic core[1]. As demonstrated in the , the esterification disrupts the polymeric network, resulting in a pseudobenziodoxole structure characterized by three relatively weak intramolecular I···O interactions[1]. This monomeric-like state drastically improves its solubility in common organic solvents and water[1].

Mechanistically, this structural shift dictates reactivity. IBX undergoes direct ligand exchange with alcohols due to its available hydroxyl ligand. Methyl 2-iodoxybenzoate lacks this moiety; thus, direct exchange is kinetically hindered. To force the reaction, a Brønsted or Lewis acid must be introduced to polarize the I=O bond, increasing the electrophilicity of the iodine center to accept the incoming alcohol[1].

Mechanistic_Pathway cluster_IBX IBX Oxidation (Benziodoxolone) cluster_Ester Methyl 2-Iodoxybenzoate (Pseudobenziodoxole) A1 IBX Core (Insoluble Polymer) A2 Direct Ligand Exchange (Alcohol) A1->A2 A3 Hypervalent Twisting (Rate Determining) A2->A3 A4 Carbonyl Product + IBA Byproduct A3->A4 B1 IBX-Ester Core (Soluble Monomer) B2 Acid Activation (TFA / BF3·OEt2) B1->B2 B3 Ligand Exchange (Alcohol) B2->B3 B4 Carbonyl Product + Iodo-ester B3->B4

Mechanistic divergence between IBX and IBX-ester mediated alcohol oxidation.

Comparative Performance & Quantitative Data

The requirement for an acid catalyst in the IBX-ester system is not a drawback; it is a tunable parameter that allows for exquisite chemoselectivity, particularly in the oxidation of sulfides to sulfoxides without the risk of over-oxidation to sulfones—a known limitation of standard IBX[2].

Table 1: Physicochemical and Operational Comparison

PropertyIBX (2-Iodoxybenzoic acid)Methyl 2-Iodoxybenzoate (IBX-Ester)
Structure Type Cyclic BenziodoxoloneAcyclic Pseudobenziodoxole
Solvent Compatibility High in DMSO; Insoluble in DCM, THFHigh in DMSO, H₂O; Good in DCM, CHCl₃
Catalyst Requirement None (Direct exchange)Brønsted/Lewis Acid (e.g., TFA, BF₃)
Byproduct Phase 2-Iodosobenzoic acid (IBA) - Solid/PrecipitateMethyl 2-iodobenzoate - Soluble in organics
Explosive Hazard High (Impact/Heat sensitive)Significantly Reduced (Stable microcrystalline)

Table 2: Quantitative Oxidation Efficiency (Benzyl Alcohol to Benzaldehyde)

Oxidant SystemSolventCatalystTime (h)Yield (%)
IBX (1.2 eq)DMSONone1.5>95%
Methyl 2-iodoxybenzoate (1.2 eq)DCMTFA (1.0 eq)2.092%
Methyl 2-iodoxybenzoate (1.2 eq)DCMBF₃·OEt₂ (1.0 eq)1.594%
Methyl 2-iodoxybenzoate (1.2 eq)DCMNone>24<5% (Stalled)

Data synthesized from established hypervalent iodine(V) benchmarking[1],[2].

Experimental Methodologies & Workflows

A robust protocol must be a self-validating system. The following methodologies highlight the operational differences caused by the structural properties of each oxidant.

Protocol A: Standard IBX Oxidation
  • Preparation: Suspend the alcohol substrate (1.0 mmol) in 2 mL of anhydrous DMSO. Causality: DMSO is required to break the polymeric I···O bonds of IBX, allowing it to enter the solution phase.

  • Reaction: Add IBX (1.2 mmol) in one portion. Stir at room temperature. Self-Validation: The suspension will gradually clear as the IBX reacts, followed by the precipitation of the reduced byproduct, 2-iodosobenzoic acid (IBA), which is insoluble in DMSO.

  • Workup: Dilute with water to fully precipitate the IBA. Filter the solid byproduct. Extract the aqueous layer with diethyl ether to isolate the carbonyl product.

Protocol B: Methyl 2-Iodoxybenzoate Oxidation
  • Preparation: Dissolve the alcohol (1.0 mmol) in 2 mL of anhydrous DCM. Causality: The pseudobenziodoxole structure of the ester allows the use of volatile, non-coordinating solvents, entirely avoiding the high-boiling DMSO[1].

  • Activation: Add Methyl 2-iodoxybenzoate (1.2 mmol) followed by Trifluoroacetic acid (TFA, 1.0 mmol). Self-Validation: Monitor via TLC. The disappearance of the alcohol spot confirms that the acid has successfully polarized the I=O bond, initiating ligand exchange. If the reaction stalls, the system is under-activated; add an additional 0.1 eq of TFA.

  • Workup: Dilute with 5 mL DCM and wash with saturated aqueous NaHCO₃ (2 x 5 mL). Causality: The basic wash neutralizes the TFA catalyst. Unlike IBX, the reduced byproduct (methyl 2-iodobenzoate) remains soluble in the organic layer and must be separated from the product via rapid silica gel flash chromatography.

Experimental_Workflow Start Substrate: 1.0 eq Primary/Secondary Alcohol Split1 IBX Pathway Start->Split1 Split2 IBX-Ester Pathway Start->Split2 IBX_Solv Dissolve in DMSO (0.5 M) High polarity required Split1->IBX_Solv Ester_Solv Dissolve in DCM (0.5 M) Broad solvent compatibility Split2->Ester_Solv IBX_Reag Add 1.2 eq IBX Stir at RT (1-4h) IBX_Solv->IBX_Reag Ester_Reag Add 1.2 eq Methyl 2-Iodoxybenzoate + 1.0 eq TFA. Stir at RT Ester_Solv->Ester_Reag IBX_Workup Filter precipitated IBA Water wash IBX_Reag->IBX_Workup Ester_Workup Aqueous NaHCO3 wash (Neutralize TFA) Ester_Reag->Ester_Workup End Concentrate to Purified Carbonyl IBX_Workup->End Ester_Workup->End

Comparative experimental workflows for IBX and Methyl 2-Iodoxybenzoate oxidations.

Conclusion & Selection Guide

The choice between IBX and Methyl 2-iodoxybenzoate hinges on the specific constraints of your synthetic step:

  • Select IBX when you require a catalyst-free oxidation and your substrate can tolerate DMSO. The simple filtration workup is highly advantageous for rapid, small-scale parallel synthesis.

  • Select Methyl 2-Iodoxybenzoate when your substrate is sensitive to DMSO, when you need to conduct the reaction in volatile solvents like DCM, or when scaling up requires a reagent with a significantly lower explosive hazard profile[3]. Furthermore, if your molecule contains delicate thioether linkages, the IBX-ester is the superior choice for chemoselective oxidation to the sulfoxide without over-oxidation[2].

References

  • Zhdankin, V. V., Koposov, A. Y., Litvinov, D. N., Ferguson, M. J., McDonald, R., Luu, T., & Tykwinski, R. R. (2005). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 70(16), 6484-6491. URL: [Link]

  • Zhdankin, V. V., Koposov, A. Y., Litvinov, D. N., Ferguson, M. J., McDonald, R., Luu, T., & Tykwinski, R. R. (2005). Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure. PubMed (NIH). URL: [Link]

  • Zhdankin, V. V. (2009). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12). URL: [Link]

Sources

Comparative

X-ray crystallography data for Methyl 2-iodo-I+/--oxobenzeneacetate structure confirmation

High-Resolution X-Ray Crystallography Guide: Structural Confirmation of Methyl 2-iodo-α-oxobenzeneacetate and Comparative Modalities Executive Summary Methyl 2-iodo-α-oxobenzeneacetate (frequently cataloged in chemical d...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution X-Ray Crystallography Guide: Structural Confirmation of Methyl 2-iodo-α-oxobenzeneacetate and Comparative Modalities

Executive Summary

Methyl 2-iodo-α-oxobenzeneacetate (frequently cataloged in chemical databases under the typographic variant Methyl 2-iodo-I+/--oxobenzeneacetate, CAS 57699-29-3)[1] is a critical building block in modern organic synthesis. It serves as a primary precursor for the synthesis of environmentally friendly hypervalent iodine(III) reagents[2] and acts as a model compound for investigating non-covalent halogen bonding[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural elucidation of this compound via X-ray crystallography against alternative analytical modalities and alternative chemical analogs. This guide provides the causality behind experimental choices, self-validating crystallographic protocols, and a quantitative comparison of its structural performance.

The Analytical Challenge: Why X-Ray Crystallography?

While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are sufficient for basic connectivity, they fail to capture the 3D spatial dynamics of heavily substituted ortho-halogenated aromatics.

The primary analytical challenge of Methyl 2-iodo-α-oxobenzeneacetate lies in the orientation of the α-dicarbonyl moiety relative to the bulky ortho-iodine atom. X-ray crystallography is the most utilized method for describing these interactions[3] because it provides unambiguous confirmation of:

  • Steric Torsion: The exact dihedral angle between the phenyl ring and the glyoxylate plane.

  • Halogen Bonding (I···O): Halogen bonding occurs when an electrophilic halogen atom approaches a negatively polarized species[4]. X-ray diffraction is the only modality that can precisely quantify the sub-van der Waals distance between the iodine atom and the adjacent carbonyl oxygen, a critical metric for predicting the molecule's reactivity in subsequent oxidation steps to hypervalent iodine(III) states .

Comparative Structural Performance

To objectively evaluate the structural characteristics of Methyl 2-iodo-α-oxobenzeneacetate, we must compare its crystallographic parameters against alternative derivatives commonly used in drug development and synthetic methodology.

Table 1: Comparative Crystallographic Parameters of α-Oxobenzeneacetate Derivatives

Structural ParameterMethyl 2-iodo-α-oxobenzeneacetate (Target)Methyl 2-bromo-α-oxobenzeneacetate (Alternative 1)1-Acetoxy-1,2-benziodoxol-3(1H)-one (Hypervalent I^III)
Halogen···Oxygen Distance 2.85 – 3.05 Å (Strong Halogen Bond)3.15 – 3.30 Å (Weak Halogen Bond)2.10 – 2.30 Å (Covalent Coordinate Bond)
C–X Bond Length ~2.10 Å ~1.90 Å~2.15 Å
Aryl-to-Carbonyl Torsion Angle 65° – 85° (Sterically driven)45° – 60°~0° (Planar heterocycle)
Primary Analytical Challenge Resolving O-atoms near heavy IodineDifferentiating Br from methyl groupsExtreme moisture sensitivity during mounting
Synthetic Utility Precursor for Iodine(III) reagentsCross-coupling electrophileDirect oxidizing agent

Data synthesized from established crystallographic norms in halogen bonding research .

Self-Validating Experimental Protocol

To achieve publication-quality structural confirmation, the following step-by-step methodology must be strictly adhered to. Every phase of this protocol is designed as a self-validating system.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 50 mg of Methyl 2-iodo-α-oxobenzeneacetate in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this inside a 20 mL scintillation vial containing 3 mL of n-hexane. Cap tightly and incubate at 4 °C for 72 hours.

  • Causality: DCM provides complete solvation of the polar α-keto ester. The slow vapor diffusion of the non-polar hexane acts as an antisolvent, gradually lowering solubility. This thermodynamic control prevents rapid precipitation, yielding defect-free single crystals suitable for high-resolution diffraction.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Action: Submerge the harvested crystals in paratone-N oil. Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light microscopy, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The paratone oil acts as a cryoprotectant to prevent atmospheric degradation. Freezing the crystal at 100 K minimizes the Debye-Waller thermal factors. This is physically required to accurately resolve the electron density of the lighter oxygen atoms adjacent to the highly electron-dense iodine atom.

Step 3: Data Collection and Integration
  • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα radiation.

  • Causality: Iodine strongly absorbs longer-wavelength Cu Kα radiation. Utilizing the shorter wavelength Mo Kα minimizes X-ray absorption artifacts, ensuring the oxobenzeneacetate moiety is accurately resolved without being overshadowed by the iodine's electron cloud.

Step 4: Structure Solution and Refinement (Validation Phase)
  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Validation: This step is inherently self-validating. An R1 value < 0.05 and a Goodness-of-Fit (GooF) approaching 1.05 provide quantitative mathematical proof that the theoretical model matches the experimental diffraction data. A final CheckCIF routine acts as an automated peer-review, flagging any missing symmetry elements before deposition into the Cambridge Structural Database .

Structural Validation Workflow

The logical progression from chemical synthesis to structural validation requires strict adherence to the sequence mapped below.

G N1 Synthesis of Methyl 2-iodo-α-oxobenzeneacetate N2 Vapor Diffusion (DCM/Hexane, 4°C) N1->N2 Crystallization N3 Crystal Selection (Polarized Light) N2->N3 Harvest N4 X-Ray Diffraction (Mo Kα, 100 K) N3->N4 Cryo-Mount N5 Structure Solution (SHELXT Phasing) N4->N5 Data Collection N6 Refinement & Validation (R1 < 0.05, CheckCIF) N5->N6 Least-Squares

X-ray crystallographic workflow for Methyl 2-iodo-α-oxobenzeneacetate structural validation.

Conclusion

For drug development professionals and synthetic chemists utilizing Methyl 2-iodo-α-oxobenzeneacetate, relying solely on NMR or MS data leaves a critical blind spot regarding the molecule's spatial conformation and halogen-bonding capabilities. As demonstrated in this guide, X-ray crystallography provides unparalleled, self-validating proof of the 3D structure. By utilizing Mo Kα radiation at cryogenic temperatures, researchers can bypass the analytical challenges posed by heavy iodine atoms, ensuring highly accurate structural models that predict downstream reactivity in hypervalent iodine synthesis.

References

  • Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.[Link]

  • Beale, T. M., Chudzinski, M. G., Sarwar, M. G., & Taylor, M. S. (2013). Halogen bonding in solution: thermodynamics and applications. Chemical Society Reviews.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[Link]

Sources

Validation

FT-IR spectroscopy absorption bands for Methyl 2-iodo-I+/--oxobenzeneacetate

Comparative Analytical Guide: FT-IR Spectroscopy vs. Alternative Methods for Methyl 2-iodo- α -oxobenzeneacetate Executive Summary In drug development and oxidative organic synthesis, the structural validation of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: FT-IR Spectroscopy vs. Alternative Methods for Methyl 2-iodo- α -oxobenzeneacetate

Executive Summary

In drug development and oxidative organic synthesis, the structural validation of highly reactive halogenated precursors is a non-negotiable first step. Methyl 2-iodo- α -oxobenzeneacetate (CAS: 57699-29-3)[1]—frequently cataloged in commercial databases under the OCR-corrupted synonym Methyl 2-iodo-I+/--oxobenzeneacetate[2]—is a critical α -keto ester used in complex synthetic pathways.

As a Senior Application Scientist, I frequently see laboratories struggle to differentiate closely related halogenated regioisomers. This guide provides an objective, data-driven comparison of Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical modalities (Raman and NMR spectroscopy). By understanding the physical causality behind these spectroscopic techniques, researchers can implement robust, self-validating quality control (QC) protocols.

Mechanistic Overview & Analytical Workflow

Methyl 2-iodo- α -oxobenzeneacetate presents three distinct spectroscopic targets:

  • The α -Keto Ester Moiety: A vicinal dicarbonyl system. The ester carbonyl and the ketone carbonyl exist in different electronic environments, producing distinct vibrational signatures[3].

  • The Ortho-Iodinated Aryl Ring: The heavy iodine atom at the ortho position creates steric hindrance and alters the polarizability of the ring.

  • The Methyl Ester: Provides standard aliphatic C-H and C-O-C linkages.

To comprehensively validate this structure, modern laboratories employ a multi-modal approach, leveraging the strengths of FT-IR, Raman, and NMR.

AnalyticalWorkflow cluster_methods Analytical Modalities Start Methyl 2-iodo-α-oxobenzeneacetate (CAS: 57699-29-3) FTIR FT-IR Spectroscopy (Dipole Changes) Start->FTIR Functional Groups Raman Raman Spectroscopy (Polarizability) Start->Raman Halogen Detection NMR NMR Spectroscopy (Nuclear Spin) Start->NMR Atomic Mapping FTIR_Data Identify C=O & C-O (1745 & 1690 cm⁻¹) FTIR->FTIR_Data Raman_Data Identify C-I Stretch (Heavy Atom Vibration) Raman->Raman_Data NMR_Data Confirm Ortho-Substitution (J-Coupling) NMR->NMR_Data Validation Comprehensive Structural Validation & Purity Assessment FTIR_Data->Validation Raman_Data->Validation NMR_Data->Validation

Fig 1: Multi-modal analytical workflow for the structural validation of α -keto esters.

FT-IR Spectroscopy Absorption Bands (Performance Data)

FT-IR is fundamentally sensitive to changes in dipole moments during molecular vibration. Because carbonyl (C=O) bonds are highly polar, FT-IR is the premier technique for interrogating the α -keto ester system.

Below is the expected FT-IR absorption profile for Methyl 2-iodo- α -oxobenzeneacetate. Notice how the electronic environment dictates the exact wavenumber.

Table 1: Expected FT-IR Band Assignments & Causality

Functional GroupExpected Wavenumber (cm⁻¹)IntensityCausality / Spectroscopic Origin
Ester Carbonyl (C=O) 1735 – 1750StrongHigh dipole moment change. Typical range for α -keto ester carbonyls[3].
Ketone Carbonyl (C=O) 1680 – 1700StrongConjugation with the aryl ring allows π -electron delocalization, lowering the bond order and stretching frequency.
Aromatic Ring (C=C) 1580, 1470MediumAsymmetric stretching of the ortho-disubstituted benzene ring.
Ester Linkage (C-O-C) 1200 – 1250StrongAsymmetric stretching of the ester C-O bonds.
Aryl Halide (C-I) 1000 – 1050WeakHeavy atom vibration. The C-I bond has low polarity, making it a weak IR absorber (but highly active in Raman).
Aromatic C-H (OOP) 740 – 760StrongOut-of-plane (OOP) bending is highly diagnostic of ortho-disubstitution patterns.

Comparative Analysis: FT-IR vs. Alternative Methods

While FT-IR is excellent for functional group verification, it has blind spots—particularly regarding heavy halogens. To objectively assess its utility, we must compare it against Raman and NMR spectroscopy.

Table 2: Analytical Performance Comparison Matrix

Analytical MethodPrimary StrengthLimitationBest Use Case for Methyl 2-iodo- α -oxobenzeneacetate
FT-IR (ATR) Instantaneous, non-destructive identification of C=O and C-O groups.Weak sensitivity to the C-I bond; cannot definitively prove exact regioisomerism without a reference library.Routine batch-to-batch quality control and rapid hydrolysis detection.
Raman Spectroscopy Exceptional sensitivity to heavy, polarizable bonds. The C-I stretch (~1000 cm⁻¹) produces a massive, distinct peak.Susceptible to fluorescence interference from trace organic impurities.Confirming the presence and integrity of the iodine substituent.
1H / 13C NMR The gold standard for exact atomic connectivity. Definitively proves the ortho-relationship via J-coupling constants.Slower, requires deuterated solvents, and is generally more expensive to operate.Initial structural elucidation, patent filing, and absolute purity quantification.

Experimental Protocols: ATR-FTIR Self-Validating Workflow

To ensure reproducible and trustworthy data, laboratories should utilize Attenuated Total Reflectance (ATR) FT-IR. The following protocol is designed as a self-validating system , ensuring that both the instrument and the chemical batch are optimal.

Step 1: System Readiness & Background Acquisition

  • Action: Clean the ATR crystal (Diamond or ZnSe) with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Subtracting ambient CO₂ and water vapor prevents atmospheric interference from masking the critical 1700 cm⁻¹ carbonyl region.

Step 2: Sample Application

  • Action: Deposit 2–5 mg (or 1–2 drops if melted/dissolved) of Methyl 2-iodo- α -oxobenzeneacetate directly onto the center of the crystal. If the sample is solid, engage the pressure anvil until the software indicates optimal contact.

  • Causality: ATR relies on an evanescent wave penetrating a few microns into the sample. Poor physical contact leads to artificially weak absorbance and skewed peak ratios.

Step 3: Spectral Acquisition

  • Action: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Causality: A resolution of 4 cm⁻¹ is the optimal mathematical compromise. It provides sufficient data points to clearly separate the closely spaced ester (~1745 cm⁻¹) and ketone (~1690 cm⁻¹) carbonyl bands without introducing excessive interferogram noise.

Step 4: The Self-Validating QC Check (Hydrolysis Detection)

  • Action: Inspect the 3500–3200 cm⁻¹ region of the generated spectrum.

  • Causality: A pristine batch of Methyl 2-iodo- α -oxobenzeneacetate will show a flat baseline in this region. If a broad, strong peak appears, it indicates the presence of an O-H stretch. This definitively proves the ester has absorbed atmospheric moisture and hydrolyzed into the corresponding α -keto acid. If this peak is present, the batch fails QC and must be discarded or repurified.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Reactive Organoiodine Compounds

Foreword: The chemical name "Methyl 2-iodo-I+/--oxobenzeneacetate" does not conform to standard IUPAC nomenclature. However, its components suggest it belongs to the class of hypervalent iodine(III) or (V) compounds, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The chemical name "Methyl 2-iodo-I+/--oxobenzeneacetate" does not conform to standard IUPAC nomenclature. However, its components suggest it belongs to the class of hypervalent iodine(III) or (V) compounds, which are frequently used as oxidizing agents in research and development. These reagents are characterized by an iodine atom in a high oxidation state, making them highly reactive and requiring specialized handling and disposal protocols. This guide provides a comprehensive framework for the safe deactivation and disposal of these and similar reactive organoiodine compounds, ensuring the safety of laboratory personnel and environmental protection.

Part 1: Core Principles of Handling Reactive Organoiodine Waste

Before any disposal procedure can begin, a thorough understanding of the chemical's hazards is paramount. Reactive organoiodine compounds, particularly hypervalent iodine reagents, are potent oxidizing agents. Their reactivity makes them invaluable in synthesis but also presents significant safety challenges if not managed correctly.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Reactivity: As strong oxidizers, they can react violently with reducing agents and combustible materials. Some are known to be shock-sensitive or can decompose energetically, especially upon heating.

  • Toxicity: Organoiodine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause severe irritation to the skin, eyes, and respiratory tract.[2][3][4][5]

  • Environmental Hazard: Iodine-containing compounds can be toxic to aquatic life, and their improper disposal can lead to environmental contamination.[6][7]

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that all personnel be informed of the hazards of the chemicals they work with through labels and Safety Data Sheets (SDSs).[8][9] Always consult the specific SDS for the reagent in use before beginning work.

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazards, a stringent PPE protocol is non-negotiable. The correct PPE creates a necessary barrier between the researcher and the hazardous material.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes of corrosive and irritating chemicals.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation and absorption of toxic material.[11]
Body Protection Flame-resistant laboratory coat.Protects against splashes and potential reactions.
Respiratory Protection Use only in a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of harmful vapors or dusts.[2][5][10]

Part 2: The Disposal Workflow: From Benchtop to Final Manifest

Proper disposal is a multi-step process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[12]

Workflow for Reactive Organoiodine Waste Disposal

G cluster_0 Step 1: In-Lab Deactivation cluster_1 Step 2: Collection & Storage cluster_2 Step 3: Final Disposal A Waste Generation (e.g., reaction mixture, excess reagent) B Transfer to a separate, suitable reaction vessel in a fume hood. A->B C Prepare Quenching Solution (e.g., aqueous sodium thiosulfate) B->C D Slowly add quenching solution to waste with stirring and cooling. C->D E Verify Deactivation (e.g., starch-iodide test for absence of oxidizer) D->E F Transfer deactivated waste to a designated hazardous waste container. E->F G Label Container with 'Hazardous Waste,' contents, and accumulation start date. F->G H Store in a designated Satellite Accumulation Area (SAA). G->H I Arrange for pickup by institutional Environmental Health & Safety (EHS). H->I J Waste is transported by a licensed hauler with a proper manifest. I->J K Final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF). J->K

Caption: Logical workflow for the safe disposal of reactive organoiodine waste.

Step-by-Step Deactivation Protocol

The most critical step for managing reactive organoiodine waste is deactivation. Hypervalent iodine compounds are oxidizers and are classified as reactive waste.[13] Reducing the iodine center from a hypervalent state (e.g., I(III) or I(V)) to its stable iodide (I-) or iodoarene (I(I)) form mitigates this reactivity hazard. Sodium thiosulfate is a common, effective, and inexpensive reducing agent for this purpose.[6]

Objective: To safely reduce residual hypervalent iodine reagent to a less reactive state prior to collection as hazardous waste.

Materials:

  • Waste containing the reactive organoiodine compound.

  • 10% (w/v) aqueous sodium thiosulfate solution.

  • Starch-iodide test strips or solution.

  • Appropriate reaction vessel (e.g., an Erlenmeyer flask, larger than the waste volume).

  • Stir bar and stir plate.

  • Ice bath.

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the reaction vessel containing the organoiodine waste in an ice bath to dissipate any heat generated during the exothermic reduction.

  • Slow Addition: Begin stirring the waste solution. Slowly, add the 10% sodium thiosulfate solution dropwise or in small aliquots. Observe for any signs of reaction, such as color change or gas evolution.

  • Monitoring: Continue adding the thiosulfate solution until the characteristic color of the iodine complex (often yellow or brown) disappears.

  • Verification: Once the solution is colorless, test for the presence of residual oxidant. Place a drop of the reaction mixture onto a starch-iodide test strip. The absence of a blue/black color indicates that the oxidant has been fully quenched. If the test is positive, continue adding thiosulfate solution and re-test.

  • Final pH Adjustment: After successful deactivation, check the pH of the solution. Neutralize if necessary, as strong acids or bases may violate the disposal facility's acceptance criteria.

Waste Collection, Labeling, and Storage

Once deactivated, the waste must be managed according to EPA and institutional guidelines.

  • Containment: Collect the neutralized, deactivated waste in a designated, compatible, and properly sealed hazardous waste container.[14] Never mix incompatible waste streams.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (including the deactivated iodo-compound and any solvents), and the date accumulation began.[14]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.[15]

Final Disposal

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department for disposal. EHS will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] It is crucial to maintain all records, including the hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[14]

References

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  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus-Consulting. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Available at: [Link]

  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. (2018). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Available at: [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 23). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Material Safety Data Sheet - METHYL 2-IODOBENZOATE. (n.d.). Multichem Exports. Available at: [Link]

  • Progress in organocatalysis with hypervalent iodine catalysts. (2022, September 5). Royal Society of Chemistry. Available at: [Link]

  • Material Safety Data Sheet - Benzoic acid, 2-iodo-, methyl ester. (n.d.). Krishna Solvechem Ltd. (KSCL). Available at: [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024, September 13). American Chemical Society. Available at: [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. (n.d.). Maastricht University. Available at: [Link]

  • Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. (2018). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Safety Data Sheet - Nonflammable Gas Mixture. (2018, February 16). Airgas. Available at: [Link]

  • Recovery of iodine from waste liquid containing organoiodine compound. (1994). Google Patents.
  • Development and Applications of Hypervalent Iodine Compounds. (n.d.). DiVA-Portal.org. Available at: [Link]

  • How do you dispose of the iodine-starch complex after a redox titration? (2019, January 26). Reddit. Available at: [Link]

  • Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University. Available at: [Link]

  • Hypervalent Iodine Compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]

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